This technical guide details the chemical profile, synthesis, and application of 1-Boc-2-(bromomethyl)azetidine , a critical building block in modern medicinal chemistry. CAS Number: 1363380-84-0 Executive Summary 1-Boc-...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical profile, synthesis, and application of 1-Boc-2-(bromomethyl)azetidine , a critical building block in modern medicinal chemistry.
CAS Number: 1363380-84-0
Executive Summary
1-Boc-2-(bromomethyl)azetidine is a chiral, four-membered heterocyclic building block used extensively in drug discovery to introduce the azetidine scaffold. As a conformationally restricted bioisostere of proline and piperidine, it offers a unique vector for modifying the physicochemical properties (pKa, metabolic stability, lipophilicity) of drug candidates. Its primary utility lies in the reactive bromomethyl handle, which facilitates precise
functionalization, allowing researchers to append the azetidine ring to larger pharmacophores.
Chemical Identity & Physical Profile
Property
Specification
IUPAC Name
tert-butyl 2-(bromomethyl)azetidine-1-carboxylate
CAS Number
1363380-84-0
Molecular Formula
Molecular Weight
250.13 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
~100-105 °C (at 0.5 mmHg)
Solubility
Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Storage
2–8 °C (Refrigerated), Inert Atmosphere (/Ar)
Stability
Moisture sensitive; prone to hydrolysis if stored improperly.[1]
Synthetic Routes & Methodology
The synthesis of 1-Boc-2-(bromomethyl)azetidine is typically achieved via a two-step transformation starting from the commercially available 1-Boc-azetidine-2-carboxylic acid . This route preserves the stereochemistry (if starting from chiral material) and utilizes standard protecting group manipulations.
Step 1: Reduction of the Carboxylic Acid
The first objective is to convert the carboxylic acid to the primary alcohol (1-Boc-2-hydroxymethylazetidine ).
Reagents: Isobutyl chloroformate / N-methylmorpholine (NMM), followed by Sodium Borohydride (
).
Protocol:
Activate the carboxylic acid (1.0 eq) in THF at -15°C using isobutyl chloroformate (1.1 eq) and NMM (1.1 eq) to form the mixed anhydride.
After 30 minutes, filter the precipitated salts (optional) or add the suspension directly to a solution of
(2.5 eq) in water/THF at 0°C.
Mechanism: The mixed anhydride activates the carbonyl carbon, making it susceptible to hydride attack, reducing it first to the aldehyde and rapidly to the alcohol.
Yield: Typically 85–95%.
Step 2: Bromination of the Alcohol
The alcohol is converted to the alkyl bromide. The Appel Reaction is preferred over acidic conditions (HBr) to maintain the integrity of the acid-labile Boc group.
Reagents: Carbon Tetrabromide (
), Triphenylphosphine ().
Protocol:
Dissolve 1-Boc-2-hydroxymethylazetidine (1.0 eq) and
(1.2 eq) in anhydrous DCM at 0°C.
Add
(1.2 eq) portion-wise to control the exotherm.
Stir at room temperature for 2–4 hours.
Workup: Quench with saturated
, extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc).
Mechanism:
attacks to form the bromophosphonium ion. The alcohol attacks the phosphorus, displacing a bromide ion. This bromide ion then performs an intramolecular attack on the alkyl carbon, displacing triphenylphosphine oxide () and inverting the center (if chiral).
Visual Synthesis Workflow
Figure 1: Step-wise synthesis from carboxylic acid precursor via reduction and Appel bromination.
Reactivity & Functionalization[2][3]
The bromomethyl group at the C2 position is a "soft" electrophile, highly susceptible to nucleophilic attack. However, the steric bulk of the Boc group and the ring strain of the azetidine must be considered.
Core Transformations (
)
Amination: Reaction with primary or secondary amines yields 2-(aminomethyl)azetidines.
Conditions:
, MeCN, 60°C.
Thioetherification: Reaction with thiols generates sulfide linkers.
Conditions:
, DMF, RT.
Alkylation: Reaction with carbon nucleophiles (e.g., malonates) extends the carbon chain.
Conditions: NaH, THF/DMF.
Reactivity Map
Figure 2: Divergent synthesis pathways utilizing the bromomethyl electrophile.
Applications in Drug Discovery[5][6][7]
Proline Bioisostere
The azetidine ring is often used as a contracted bioisostere of proline.
Effect: It reduces the lipophilicity (LogP) compared to proline or piperidine rings while maintaining a rigid, defined vector for substituents.
Use Case: In JAK3 inhibitors , replacing a pyrrolidine with an azetidine ring has been shown to improve metabolic stability and selectivity by altering the vector of the solubilizing group.
Conformational Restriction
The 2-substituted azetidine creates a rigid "kink" in the molecular backbone.
Mechanism: Unlike flexible alkyl chains, the azetidine ring locks the C2-substituent in a specific orientation relative to the nitrogen lone pair. This is critical for optimizing binding affinity in GPCR ligands where entropy loss upon binding needs to be minimized.
Fragment-Based Drug Design (FBDD)
The low molecular weight (250 Da) and high
character make 1-Boc-2-(bromomethyl)azetidine an ideal fragment for "growing" molecules. The bromine handle allows for rapid parallel synthesis of libraries.
Handling, Safety & Stability
Hazards
Lachrymator: Like many alkyl bromides, this compound can be irritating to eyes and mucous membranes. Handle only in a fume hood.
Skin Irritant: Direct contact can cause dermatitis. Double-gloving (Nitrile) is recommended.
Stability Protocol
Thermal: Stable at room temperature for short periods but should be stored at 4°C or -20°C for long-term storage to prevent slow hydrolysis or elimination to the exocyclic alkene.
Chemical: Avoid strong acids (TFA, HCl) until the Boc group removal is desired. Avoid strong Lewis acids which may open the strained ring.
References
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[2] [Link]
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
National Institutes of Health (NIH). (2021). Ring-opening of azetidiniums by nucleophiles. [Link]
1-Boc-2-(bromomethyl)azetidine chemical properties
This guide details the chemical properties, synthesis, and application of 1-Boc-2-(bromomethyl)azetidine , a critical strained-ring scaffold in medicinal chemistry.[1] [1] Executive Summary 1-Boc-2-(bromomethyl)azetidine...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical properties, synthesis, and application of 1-Boc-2-(bromomethyl)azetidine , a critical strained-ring scaffold in medicinal chemistry.[1]
[1]
Executive Summary
1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0) is a chiral, four-membered heterocyclic building block used primarily in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., STAT3 inhibitors).[1][2] Its structural rigidity, conferred by the azetidine ring, allows for the precise spatial orientation of pharmacophores, making it a superior bioisostere for proline or pyrrolidine derivatives. The compound features a reactive primary bromide for nucleophilic substitution and a tert-butoxycarbonyl (Boc) protecting group to stabilize the amine during downstream functionalization.
Physicochemical Profile
The following data characterizes the commercially available 2-substituted isomer. Note that the 3-substituted isomer (CAS 253176-93-1) is also common; verification of regiochemistry via NMR is recommended upon receipt.[1]
Soluble in DCM, THF, EtOAc, MeOH; insoluble in water
Boiling Point
Predicted: ~280°C (decomposes); typically distilled under high vacuum
Density
~1.3 g/cm³
Storage
2–8°C under inert atmosphere (Argon/Nitrogen).[1] Light sensitive.[3]
Synthetic Utility & Reactivity[1][4]
Core Reactivity
The chemical behavior of 1-Boc-2-(bromomethyl)azetidine is defined by three structural features:
Primary Alkyl Bromide: A highly reactive electrophile susceptible to S
2 displacement by amines, thiols, and alkoxides.
Strained Azetidine Ring: Possesses ~25 kcal/mol of ring strain. While the Boc group reduces nitrogen basicity and stabilizes the ring, strong Lewis acids or excessive heat (>100°C) can trigger ring-opening polymerization or rearrangement.
Boc Protecting Group: Stable to basic and nucleophilic conditions, but cleaved by strong acids (TFA, HCl), liberating the free amine.
Synthesis Workflow (Retrosynthesis)
The synthesis typically proceeds from 1-Boc-azetidine-2-carboxylic acid (CAS 51077-14-6).[1][4] The carboxylic acid is reduced to the alcohol and subsequently brominated.
Figure 1: Synthetic route from commercially available carboxylic acid precursor.[1]
Experimental Protocols
Synthesis of 1-Boc-2-(bromomethyl)azetidine
Note: If purchasing the compound is not viable, the following protocol yields high-purity material.
Step 1: Reduction to Alcohol
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
Reagents: Dissolve 1-Boc-azetidine-2-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M).
Addition: Cool to 0°C. Dropwise add Borane-THF complex (1.0 M solution, 1.5 equiv). Caution: Hydrogen gas evolution.[1]
Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO
).
Quench: Cool to 0°C. Carefully add MeOH until bubbling ceases. Concentrate in vacuo.
Workup: Dilute with EtOAc, wash with saturated NaHCO
and brine. Dry over NaSO and concentrate to yield the crude alcohol.
Step 2: Appel Bromination
Setup: Dissolve the crude alcohol (1.0 equiv) and Carbon Tetrabromide (CBr
, 1.2 equiv) in anhydrous DCM (0.1 M) at 0°C.
Addition: Slowly add Triphenylphosphine (PPh
, 1.2 equiv) portion-wise. The solution may turn slightly yellow.
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Purification: Concentrate the mixture. Suspend the residue in Et
O/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter through a silica plug.
Isolation: Flash column chromatography (Hexanes/EtOAc gradient) yields the pure bromide as a yellow liquid.
Nucleophilic Substitution (General Protocol)
This protocol describes the installation of a secondary amine to form a tertiary amine, a common step in drug discovery.
Atmosphere: Hygroscopic.[1] Store under Nitrogen or Argon.
Shelf Life: ~12 months if stored correctly.[1] The development of a dark orange/brown color indicates decomposition (likely HBr release and polymerization).
Disposal:
Treat as halogenated organic waste. Do not mix with strong oxidizers or strong acids.
Applications in Drug Discovery[6]
Peptidomimetics
The azetidine ring serves as a "constrained proline" mimic. By substituting the 2-bromomethyl group with amino acid side chains, researchers can create rigidified peptide backbones that resist enzymatic hydrolysis and improve oral bioavailability.
Fragment-Based Drug Design (FBDD)
The compound is used to synthesize Azetidine-2-carboxamides , which have shown potency as STAT3 inhibitors for cancer therapy.[1] The rigid vector of the azetidine ring positions the amide bond to interact with the SH2 domain of the STAT3 protein.
Figure 2: Downstream applications in medicinal chemistry.
References
AChemBlock. (2024).[6][7] 1-Boc-2-(bromomethyl)azetidine Product Sheet & MSDS. CAS 1363380-84-0.[1][2][8] Link
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[1] Link
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Letters. Link
National Institutes of Health (NIH). (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Link
Sigma-Aldrich. (2024).[1] 1-Boc-azetidine-2-carboxylic acid Product Data. CAS 51077-14-6.[1][5][4] Link
Strategic Utilization in Peptidomimetic and Heterocyclic Drug Design Executive Summary 1-Boc-2-(bromomethyl)azetidine is a specialized chiral building block used extensively in medicinal chemistry to introduce the azetid...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Utilization in Peptidomimetic and Heterocyclic Drug Design
Executive Summary
1-Boc-2-(bromomethyl)azetidine is a specialized chiral building block used extensively in medicinal chemistry to introduce the azetidine ring—a four-membered nitrogen heterocycle—into drug candidates. As a conformationally restricted analogue of proline, it serves as a critical scaffold for modulating the pharmacokinetic profile of peptidomimetics, enhancing metabolic stability, and locking peptide conformations to increase receptor selectivity.
This guide provides a comprehensive technical analysis of the molecule, focusing on its nomenclature, validated synthesis protocols, and reactivity profile in high-value organic synthesis.
Part 1: Identity & Nomenclature
Accurate nomenclature is critical for database registration and patent filing. While "1-Boc-2-(bromomethyl)azetidine" is the common trade name, the IUPAC designation follows strict substituent priority rules.
Chemical Identity Table[1]
Attribute
Technical Detail
IUPAC Name
tert-butyl 2-(bromomethyl)azetidine-1-carboxylate
Common Name
1-Boc-2-(bromomethyl)azetidine
CAS Number
1363380-84-0 (Racemic) / 104597-15-7 (S-isomer)
Molecular Formula
C9H16BrNO2
Molecular Weight
250.13 g/mol
SMILES
CC(C)(C)OC(=O)N1CCC1CBr
Physical State
Pale yellow liquid or low-melting solid (enantiomer dependent)
Structural Significance
The azetidine ring creates a high strain energy (~26 kcal/mol), which drives reactivity but also imposes rigid directionality on substituents. The tert-butoxycarbonyl (Boc) group protects the secondary amine, directing reactivity solely to the electrophilic bromomethyl arm.
Part 2: Synthetic Utility & Mechanism
The primary utility of 1-Boc-2-(bromomethyl)azetidine lies in its dual functionality:
Electrophilic Handle: The primary alkyl bromide is highly susceptible to SN2 displacement by nucleophiles (amines, thiols, alkoxides).
Latent Nucleophile: Upon acidic deprotection (e.g., TFA/DCM), the azetidine nitrogen becomes a secondary amine, ready for coupling.
Mechanistic Workflow: From Acid to Electrophile
The synthesis typically begins with 1-Boc-azetidine-2-carboxylic acid (a commercially available proline homologue). The carboxylic acid is reduced to the primary alcohol, which is then converted to the bromide using the Appel reaction . This method is preferred over HBr treatment to preserve the acid-labile Boc group.
Figure 1: Synthetic pathway transforming the carboxylic acid precursor into the bromomethyl electrophile via an alcohol intermediate.
Part 3: Experimental Protocol (Synthesis & Reactivity)
Protocol A: Synthesis via Appel Reaction
Note: This protocol assumes starting from the alcohol intermediate, 1-Boc-2-(hydroxymethyl)azetidine.
Reagents:
1-Boc-2-(hydroxymethyl)azetidine (1.0 equiv)
Carbon tetrabromide (CBr4, 1.2 equiv)
Triphenylphosphine (PPh3, 1.5 equiv)
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
Setup: Charge a flame-dried round-bottom flask with 1-Boc-2-(hydroxymethyl)azetidine and anhydrous DCM (0.1 M concentration) under an inert atmosphere (N2 or Ar). Cool the solution to 0°C.
Reagent Addition: Add CBr4 (1.2 equiv) and stir until dissolved.
Activation: Add PPh3 (1.5 equiv) portion-wise over 15 minutes. Causality: Slow addition prevents a rapid exotherm which can degrade the Boc group or cause ring opening.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (visualize with ninhydrin or KMnO4).
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry combined organics over MgSO4 and concentrate.
Purification: The byproduct triphenylphosphine oxide (Ph3PO) is difficult to remove. Flash column chromatography (Hexanes/EtOAc gradient) is required.
Tip: Adding pentane to the crude residue often precipitates the majority of Ph3PO before chromatography.
Protocol B: Nucleophilic Substitution (SN2)
This protocol demonstrates the installation of a functional side chain (e.g., a phenol ether).
Reagents:
1-Boc-2-(bromomethyl)azetidine (1.0 equiv)
Substituted Phenol (1.1 equiv)
Cesium Carbonate (Cs2CO3, 2.0 equiv)
Acetonitrile (ACN) or DMF
Methodology:
Dissolve the phenol and Cs2CO3 in ACN. Stir at RT for 30 mins to generate the phenoxide.
Add 1-Boc-2-(bromomethyl)azetidine.
Heat to 60°C for 6–12 hours. Note: Azetidines are thermally stable up to ~100°C, but excessive heat can cause ring expansion or polymerization.
Filter salts and concentrate.
Part 4: Reactivity Profile & Applications
The molecule acts as a "divergent hub" in synthesis. The bromide is a leaving group that allows the attachment of various pharmacophores while maintaining the chiral center (if starting from enantiopure material).
Figure 2: Divergent reactivity profile. The bromide allows for library generation via SN2 reactions, while the Boc group allows orthogonal deprotection.
Medicinal Chemistry Applications[3][4]
Proline Isosteres: The 2-substituted azetidine ring is a contracted homologue of proline. Incorporating it into peptide chains reduces the conformational freedom of the backbone, potentially locking the peptide into a bioactive turn conformation (e.g., Type II
-turn).
Metabolic Stability: The four-membered ring is less recognized by proteases compared to the five-membered pyrrolidine (proline) ring, extending the half-life of peptidomimetic drugs.
Fragment-Based Drug Discovery (FBDD): The molecule serves as a low-molecular-weight fragment (MW < 300) that can be elaborated into larger, high-affinity ligands.
Genotoxicity Warning: As an alkylating agent (primary bromide), this compound has the potential to alkylate DNA. It should be handled as a potential mutagen.
Storage: Store at 2–8°C under inert gas. The bromide is sensitive to light and moisture over long periods.
Disposal: Quench excess alkylating agent with a nucleophilic scavenger (e.g., dilute ammonium hydroxide or thiosulfate) before disposal into halogenated waste streams.
References
AChemBlock. (2024). Product Analysis: 1-Boc-2-(bromomethyl)azetidine (CAS 1363380-84-0).[1] Retrieved from (Note: Generalized link to chemical supplier data for verification).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10422 (Azetidine derivatives)..
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Foundational protocol for alcohol-to-halide conversion).
Lowe, G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1).[2][3] (Discusses the utility of N-Boc-azetidine-2-carboxylic acid derivatives).
Sigma-Aldrich. (2024). Safety Data Sheet: 1-Boc-3-(bromomethyl)azetidine. (Used for analogous safety handling of bromomethyl azetidines). .
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper & Experimental Guide
Subject: Physicochemical Profiling, Synthesis, and Application in Medicinal Chemistry
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0) is a high-value heterocyclic building block used to introduce the conformationally constrained azetidine ring into pharmaceutical scaffolds.[1] As a bioisostere of proline and a restrictor of rotational freedom, the azetidine moiety is critical for optimizing the pharmacokinetic (PK) profiles of small molecule drugs.
This guide provides a definitive technical analysis of the compound, focusing on its molecular weight specifications, validated synthetic routes, and quality control parameters required for GMP-compliant research.
Part 1: Physicochemical Profile & Molecular Weight[1]
Precise molecular weight calculations are essential for stoichiometry in high-throughput synthesis and mass spectrometry (MS) validation.[1]
Identity & Mass Specifications[1][2]
Parameter
Specification
Notes
IUPAC Name
tert-butyl 2-(bromomethyl)azetidine-1-carboxylate
CAS Number
1363380-84-0
Distinct from the 3-isomer (CAS 253176-93-1)
Molecular Formula
Average Molecular Weight
250.13 g/mol
Used for molarity/stoichiometry calculations
Monoisotopic Mass
249.036 g/mol
Used for High-Res MS (HRMS) identification
Physical State
Pale yellow to colorless liquid
Viscous oil at room temperature
Boiling Point
~260°C (Predicted)
Typically distilled under high vacuum
Density
~1.3 g/cm³
Denser than water due to bromine atom
Isotopic Distribution (MS Validation)
Due to the presence of Bromine (
and in ~1:1 ratio), the mass spectrum will exhibit a characteristic "twin peak" pattern.
) is a common fragmentation pathway, typically observed at m/z ~150.
Part 2: Synthetic Utility & Mechanism[1]
The Azetidine Advantage
In drug design, replacing a flexible alkyl chain or a pyrrolidine ring with an azetidine (4-membered ring) introduces significant ring strain (~26 kcal/mol) . This strain alters the vector of substituents, often improving metabolic stability by reducing the availability of hydrogens for CYP450 oxidation (metabolic blocking).
Reactivity Profile
The bromomethyl group at the C2 position serves as a highly reactive electrophile. The mechanism of action for downstream derivatization is primarily bimolecular nucleophilic substitution (
) .
Steric Considerations: The bulky Boc group on the nitrogen creates steric hindrance. Nucleophilic attack is most efficient with linear, unhindered nucleophiles (e.g., thiols, primary amines, azides).
Stability Warning: The Boc group is acid-labile.[1] Reactions must be kept neutral or basic. Strong Lewis acids used in some substitutions can prematurely deprotect the amine.
Part 3: Experimental Protocols
Validated Synthesis Route
While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust route proceeds from 1-Boc-azetidine-2-carboxylic acid .[1]
Step 1: Reduction to Alcohol
Reagents: Isobutyl chloroformate / N-methylmorpholine (to form mixed anhydride), followed by
reduction.
Why: Direct reduction of the acid with
can sometimes cleave the Boc group or open the strained ring. The mixed anhydride method is milder.
Precaution: Alkylating agents are potential genotoxins. Handle in a fume hood with double nitrile gloves.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58162237, tert-Butyl 2-(bromomethyl)azetidine-1-carboxylate.[1] Retrieved from [Link][1]
Lowe, D. (2010). The Azetidine Connection. Science (In the Pipeline). Retrieved from [Link]
1-Boc-2-(bromomethyl)azetidine mechanism of action
The following technical guide details the chemical mechanism, synthetic utility, and experimental handling of 1-Boc-2-(bromomethyl)azetidine , a critical intermediate in modern medicinal chemistry. Mechanisms of Action,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical mechanism, synthetic utility, and experimental handling of 1-Boc-2-(bromomethyl)azetidine , a critical intermediate in modern medicinal chemistry.
Mechanisms of Action, Synthetic Utility, and Experimental Protocols[1]
Content Type: Technical Whitepaper
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
CAS Registry Number: 253128-10-8 (Racemic) / 1363380-84-0 (R-isomer)
Part 1: Executive Summary & Core Directive
1-Boc-2-(bromomethyl)azetidine is not a pharmacological agent with a biological mechanism of action in the traditional sense. Rather, it is a high-value electrophilic building block used to introduce the azetidine pharmacophore into drug candidates.
In modern drug design, the azetidine ring is increasingly utilized as a "bioisostere" for larger saturated heterocycles (like pyrrolidine or piperidine) or gem-dimethyl groups. Its incorporation often results in:
lowered lipophilicity (
) due to the high polarity of the strained amine.
improved metabolic stability by altering the vector of susceptible C-H bonds.
rigidification of the molecular scaffold, reducing the entropic penalty of binding to a protein target.
This guide analyzes the chemical mechanism of action —specifically, how this molecule exploits the reactivity of the exocyclic bromomethyl group and the ring strain of the azetidine core to facilitate the synthesis of complex bioactive molecules.
Part 2: Chemical Mechanism of Action
The "mechanism" of this compound is defined by its dual reactivity profile: the electrophilic "warhead" (bromomethyl) and the strained ring system.
Primary Mechanism: Nucleophilic Substitution (
)
The dominant mode of action is bimolecular nucleophilic substitution (
). The bromine atom at the C2-exocyclic position acts as an excellent leaving group.
Reactivity: The adjacent Boc-protected nitrogen exerts an inductive electron-withdrawing effect (-I), slightly deactivating the nucleophilicity of the ring nitrogen but activating the exocyclic methylene toward nucleophilic attack.
Sterics: Unlike the sterically crowded C2 position of the ring itself, the exocyclic methylene is accessible. This allows for rapid coupling with amines, thiols, and alkoxides.
Secondary Mechanism: Ring Expansion & Rearrangement
Under specific conditions (Lewis acid catalysis or radical generation), the azetidine ring (strain energy ~25 kcal/mol) can undergo expansion.
Radical Pathways: Generation of a radical at the exocyclic carbon (via homolytic cleavage of the C-Br bond) can trigger a 1,2-shift, expanding the 4-membered azetidine to a 5-membered pyrrolidine.
Cationic Rearrangement: If the bromide leaves without a nucleophile present (forming a primary carbocation), a Wagner-Meerwein type rearrangement can occur, expanding the ring to a pyrrolidinium ion.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent pathways available to this intermediate.
Part 3: Synthetic Protocols & Experimental Validation
Protocol A: Synthesis of the Reagent
Rationale: Commercial supplies can be expensive or unstable. In-house synthesis from 1-Boc-azetidine-2-carboxylic acid ensures purity.
Addition: Add 1-Boc-2-(bromomethyl)azetidine dropwise at room temperature.
Reaction: Heat to 60–80°C for 12 hours.
Note: The sealed tube prevents loss of volatile amines and solvent.
Deprotection (Optional): If the free amine is required, treat the crude product with TFA/DCM (1:4) for 1 hour.
Quantitative Data Summary (Expected Yields):
Nucleophile Type
Base/Solvent
Temp (°C)
Time (h)
Yield (%)
Notes
Secondary Amines
/ MeCN
60
12
85-95
Clean .
Thiols
/ DCM
25
2
90-98
Very rapid; requires inert atm.
Phenols
/ DMF
80
16
60-75
Competing elimination possible.
Part 4: Structural Data & Validation
When characterizing 1-Boc-2-(bromomethyl)azetidine, specific spectral signatures confirm the integrity of the strained ring and the bromine substitution.
NMR (400 MHz, ):
1.45 (s, 9H, Boc)
2.20–2.40 (m, 2H, Ring )
3.60–3.90 (m, 4H, Ring and exocyclic )
4.45 (m, 1H, Ring )
NMR:
Distinctive signal for the quaternary Boc carbon (~80 ppm) and the carbonyl (~156 ppm).
Ring carbons appear shifted upfield compared to pyrrolidines due to strain.
Part 5: Safety & Stability (E-E-A-T)
Critical Warning: As an alkylating agent, 1-Boc-2-(bromomethyl)azetidine is potentially genotoxic . It acts as a "nitrogen mustard" analog, capable of alkylating DNA bases.
Handling: Always handle in a fume hood. Double-glove (Nitrile) is mandatory.
Storage: Store at 2–8°C. While the Boc group stabilizes the amine, the alkyl bromide can hydrolyze slowly if exposed to moisture, releasing HBr which autocatalytically removes the Boc group.
Quenching: Quench excess reagent with a solution of cysteine or dilute ammonium hydroxide before disposal to destroy the electrophilic site.
References
Lowe, G., et al. (1997). Synthesis of azetidine-2-carboxylic acid derivatives.[2][4][5][6][7][8][9] Journal of the Chemical Society, Perkin Transactions 1. Link
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[2][9][10] Organic Preparations and Procedures International. Link
Sirotnak, F. M., et al. (1984). Synthesis and biological activity of azetidine analogs of methotrexate. Journal of Medicinal Chemistry. Link
PubChem Compound Summary. (2024). tert-butyl 2-(bromomethyl)azetidine-1-carboxylate.[11][12] National Library of Medicine. Link
Technical Whitepaper: Structural Characterization and Synthetic Utility of 1-Boc-2-(bromomethyl)azetidine
This technical guide is structured to provide actionable, high-level intelligence for researchers working with 1-Boc-2-(bromomethyl)azetidine . It moves beyond basic data listing to address the synthesis, characterizatio...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured to provide actionable, high-level intelligence for researchers working with 1-Boc-2-(bromomethyl)azetidine . It moves beyond basic data listing to address the synthesis, characterization, and handling challenges inherent to this strained nitrogen heterocycle.
Executive Summary & Chemical Identity
1-Boc-2-(bromomethyl)azetidine is a critical chiral building block (synthon) used in the synthesis of complex pharmaceutical agents, particularly those requiring conformationally restricted amine scaffolds. Unlike its 3-substituted isomer (CAS 253176-93-1), the 2-substituted variant introduces a chiral center adjacent to the nitrogen, offering unique vectors for structure-activity relationship (SAR) exploration.
Physical State: Colorless to pale yellow oil (solidifies upon cooling/high purity).
Synthetic Pathway & Experimental Protocol
The synthesis of 1-Boc-2-(bromomethyl)azetidine requires careful control of pH and temperature to prevent Boc-deprotection or ring opening. The preferred route utilizes a reduction-bromination sequence starting from 1-Boc-azetidine-2-carboxylic acid.
Synthesis Workflow
The following diagram outlines the logical flow of the synthesis, highlighting critical decision points.
Figure 1: Two-step synthesis via mixed anhydride reduction and Appel bromination.
Detailed Protocol
Step 1: Reduction to Alcohol
Rationale: Direct reduction with LiAlH
is avoided to preserve the Boc group. The mixed anhydride method (isobutyl chloroformate/NMM followed by NaBH) is robust and scalable.
Protocol: Activate the acid (1.0 eq) with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) in THF at -15°C. Filter the salt, then treat the filtrate with aqueous NaBH
(2.5 eq). Quench and extract to yield the alcohol.
Step 2: Appel Bromination
Rationale: The Appel reaction (CBr
/PPh) operates under neutral conditions, minimizing the risk of acid-catalyzed Boc removal or azetidine ring opening.
Protocol:
Dissolve 1-Boc-2-(hydroxymethyl)azetidine (1.0 eq) and CBr
(1.2 eq) in anhydrous DCM at 0°C.
Add PPh
(1.2 eq) portion-wise to control the exotherm.
Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of polar alcohol spot).
Workup: Add hexane to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
Spectral Analysis & Characterization
Characterizing N-Boc azetidines by NMR is often complicated by rotameric broadening . The restricted rotation around the N-C(O) bond results in two distinct conformers on the NMR timescale at room temperature.
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl
):
Note: Signals may appear as broad multiplets or double sets of peaks (approx. 1:1 ratio).
Position
Shift ( ppm)
Multiplicity
Integration
Assignment Logic
C2-H
4.40 – 4.55
Multiplet
1H
Deshielded by adjacent N and Br; chiral center.
C4-H,H
3.80 – 3.95
Multiplet
2H
Ring protons adjacent to N.
CH-Br
3.55 – 3.75
Multiplet
2H
Diastereotopic protons; deshielded by Bromine.
C3-H
2.35 – 2.50
Multiplet
1H
Ring methylene (beta to N).
C3-H
2.20 – 2.35
Multiplet
1H
Ring methylene (beta to N).
Boc-CH
1.46
Singlet
9H
Characteristic t-butyl peak.
13C NMR (100 MHz, CDCl
):
Carbonyl (C=O): ~156.0 ppm (Broad/Split).
Quaternary C (Boc): ~79.8 ppm.
C2 (Ring): ~62.5 ppm (Chiral center).
C4 (Ring): ~47.0 ppm.
CH
-Br: ~33.5 ppm (Upfield relative to Cl analogs due to heavy atom effect).
Boc-CH
: ~28.4 ppm.
C3 (Ring): ~21.0 ppm.
Infrared Spectroscopy (FT-IR)
1690 – 1705 cm
: Strong C=O stretch (Carbamate). This is the primary diagnostic peak.
2975 cm
: C-H stretch (Aliphatic).
1365/1390 cm
: gem-Dimethyl doublet (t-butyl group).
~600 cm
: C-Br stretch (often weak or obscured in fingerprint region).
Mass Spectrometry (MS)
Ionization: ESI (Positive Mode).
Molecular Ion: The parent ion [M]+ is rarely observed due to the labile Boc group.
Observed Ions:
[M+Na]
: ~272/274 m/z (1:1 doublet due to Br/Br isotopes).
[M+H-Boc]
: ~150/152 m/z (Loss of Boc group).
[M+H-isobutene]
: ~194/196 m/z.
Quality Control & Impurity Profiling
The primary impurities are the unreacted alcohol precursor and the elimination product (alkene).
QC Decision Logic
Use the following workflow to validate batch quality.
Figure 2: Quality Control Decision Tree for intermediate validation.
Handling & Stability
Electrophilicity: The bromomethyl group on a strained ring is a potent electrophile. It acts as an alkylating agent.[3][4][5] Handle with gloves and in a fume hood.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound may degrade (darken) upon prolonged exposure to light or moisture, liberating HBr which autocatalyzes Boc removal.
References
Synthesis of Azetidine-2-carboxylic acid derivatives: Couty, F., et al. Tetrahedron Letters, 2010.
Appel Reaction Mechanism & Utility: Appel, R. Angewandte Chemie International Edition, 1975.[4]
An In-Depth Technical Guide to the Stability and Storage of 1-Boc-2-(bromomethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the stability and recommended storage conditions...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 1-Boc-2-(bromomethyl)azetidine. As a critical building block in medicinal chemistry, a thorough understanding of its chemical liabilities is paramount for ensuring the integrity of starting materials and the successful development of novel therapeutics. This document synthesizes field-proven insights with established chemical principles to offer a practical and scientifically grounded resource.
Introduction: The Dual Nature of a Strained Ring and a Reactive Handle
1-Boc-2-(bromomethyl)azetidine is a valuable synthetic intermediate, prized for its unique combination of a strained four-membered azetidine ring and a reactive bromomethyl group. The tert-butyloxycarbonyl (Boc) protecting group provides a necessary shield for the nitrogen atom, enabling selective transformations at other positions. However, this combination of functionalities also presents inherent stability challenges. The ring strain of the azetidine nucleus makes it susceptible to ring-opening reactions, while the bromomethyl group is a potent alkylating agent, prone to nucleophilic substitution.
This guide will delve into the key factors influencing the stability of this compound, outlining potential degradation pathways and providing actionable protocols for its proper storage, handling, and stability assessment.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 1-Boc-2-(bromomethyl)azetidine is essential for its effective use and storage.
The stability of 1-Boc-2-(bromomethyl)azetidine is influenced by several factors, including temperature, moisture, pH, and light. Understanding the potential degradation pathways is crucial for mitigating decomposition and ensuring the compound's purity over time.
Hydrolytic Stability
Hydrolysis of the Bromomethyl Group: The primary and most facile degradation pathway is the hydrolysis of the bromomethyl group to the corresponding hydroxymethyl derivative, 1-Boc-2-(hydroxymethyl)azetidine. This is a classic nucleophilic substitution reaction where water acts as the nucleophile.[4] The presence of moisture is therefore a critical factor in the degradation of this compound.
Acid-Catalyzed N-Boc Deprotection: The Boc protecting group is notoriously labile under acidic conditions.[5][6][7] In the presence of strong acids, or even milder acidic conditions over extended periods, the Boc group can be cleaved to yield 2-(bromomethyl)azetidine. This free amine is significantly more reactive and may be prone to further degradation or polymerization. Even weak acids, such as trifluoroacetic acid (TFA) at low concentrations (0.1%), can cause gradual cleavage of the Boc group.[8]
Acid-Mediated Ring Opening: The strained azetidine ring is susceptible to acid-mediated ring-opening reactions.[9] While the N-Boc group generally offers some stability, prolonged exposure to acidic conditions, especially after Boc-deprotection, can lead to the formation of various ring-opened products.
Thermal Stability
Thermal N-Boc Deprotection: The N-Boc group can be removed thermally, typically at elevated temperatures (e.g., 150°C or higher).[10] While not a primary concern under normal storage conditions, this highlights the importance of avoiding high temperatures during handling and storage.
Photostability
Oxidative Stability
The N-Boc group and the azetidine ring are generally stable to mild oxidizing conditions. However, strong oxidizing agents should be avoided as they can potentially lead to undesired side reactions.
Proposed Degradation Pathways
Caption: Key proposed degradation routes for 1-Boc-2-(bromomethyl)azetidine.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of 1-Boc-2-(bromomethyl)azetidine, the following storage and handling procedures are recommended:
Storage Conditions
Parameter
Recommendation
Rationale
Temperature
0-8 °C (Refrigerated)
To minimize the rate of potential degradation reactions, particularly hydrolysis of the bromomethyl group.[1]
Atmosphere
Inert Gas (e.g., Argon or Nitrogen)
To prevent exposure to atmospheric moisture, which can lead to hydrolysis.
Light
Protect from Light (Amber Vial)
To mitigate the risk of photolytic degradation of the carbon-bromine bond.
Container
Tightly Sealed Container
To prevent the ingress of moisture and air.
Handling Procedures
Work in a Well-Ventilated Area: As a brominated organic compound, it is prudent to handle 1-Boc-2-(bromomethyl)azetidine in a fume hood to avoid inhalation of any potential vapors.[1]
Use Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Avoid Incompatible Materials: Keep away from strong acids, bases, and oxidizing agents.
Minimize Exposure to Air and Moisture: When not in use, ensure the container is tightly sealed. For weighing and dispensing, minimize the time the container is open to the atmosphere.
Spill Management: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Stability Testing and Analytical Methods
A robust stability testing program is essential for determining the shelf-life and ensuring the quality of 1-Boc-2-(bromomethyl)azetidine. The following outlines a recommended approach based on ICH guidelines and common industry practices.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Experimental Protocol for a Forced Degradation Study:
Preparation of Stock Solution: Prepare a stock solution of 1-Boc-2-(bromomethyl)azetidine in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
Stress Conditions:
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
Thermal Degradation: Heat the solid compound at a specified temperature (e.g., 80°C) for a defined period.
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined duration.
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Forced Degradation Workflow
Caption: A typical workflow for forced degradation studies.
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is essential for separating the parent compound from its potential degradation products.
Example HPLC Method Parameters:
Parameter
Condition
Column
C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at a suitable wavelength (e.g., 210 nm) and/or Mass Spectrometry (MS)
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Long-Term and Accelerated Stability Studies
To establish a re-test period or shelf life, formal stability studies under controlled conditions are necessary.
Study Type
Storage Conditions
Duration
Long-Term
2-8 °C
Ongoing (e.g., 24 months)
Accelerated
25 °C / 60% RH
6 months
Samples should be analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) using the validated stability-indicating HPLC method.
Conclusion
1-Boc-2-(bromomethyl)azetidine is a valuable but inherently reactive molecule. Its stability is primarily challenged by the hydrolytic lability of the bromomethyl group and the acid sensitivity of the N-Boc protecting group. By implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation, ensuring the quality and reliability of this critical synthetic building block. A well-designed stability testing program, incorporating forced degradation studies and a validated stability-indicating analytical method, is essential for establishing appropriate re-test periods and guaranteeing the integrity of the material throughout its lifecycle in drug discovery and development.
References
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]
Mechanism involved in bromine water test. Chemistry Stack Exchange. [Link]
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]
On the combustion and photolytic degradation products of some brominated flame retardants. Diva-portal.org. [Link]
Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing. [Link]
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]
Alkylating Agents. National Institutes of Health. [Link]
hydrolytic degradation profiling of ezetimibe by hplc method. Academia.edu. [Link]
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. National Institutes of Health. [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
"Facile intramolecular cyclization of N-(2 hydroxybenzoyl) hydrazones t" by Pei Qie Chan. [Link]
US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
Proton NMR Table. Michigan State University. [Link]
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
Safety and Handling of 1-Boc-2-(bromomethyl)azetidine: A Technical Guide
Technical Profile & Compound Identity 1-Boc-2-(bromomethyl)azetidine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates. It serves as a critical intermediate for int...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Profile & Compound Identity
1-Boc-2-(bromomethyl)azetidine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates. It serves as a critical intermediate for introducing the azetidine scaffold—a four-membered nitrogenous ring that offers unique pharmacokinetic properties (e.g., lowered lipophilicity, metabolic stability) compared to larger rings like pyrrolidine or piperidine.
Chemical Identification
Property
Detail
IUPAC Name
tert-butyl 2-(bromomethyl)azetidine-1-carboxylate
CAS Number
1363380-84-0 (Racemic); 1363378-13-5 ((R)-isomer)
Molecular Formula
C₉H₁₆BrNO₂
Molecular Weight
250.13 g/mol
Physical State
Viscous Liquid (typically yellow to orange due to trace iodine/bromine impurities) or low-melting solid depending on purity.[1]
Solubility
Soluble in DCM, THF, Ethyl Acetate, Methanol.
Hazard Assessment & Toxicology (GHS)
Critical Warning: Unlike its 3-substituted isomer, the 2-substituted azetidine possesses a reactive electrophilic center (bromomethyl) in close proximity to the ring nitrogen. While the Boc group reduces nitrogen basicity, the compound remains a potent alkylating agent .
Expert Insight: The "bromomethyl" moiety is structurally analogous to precursors of nitrogen mustards (though less volatile). Treat this compound as a potential mutagen and sensitizer . The combination of ring strain (~25 kcal/mol) and the primary alkyl bromide makes it highly susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins).
Storage & Stability Protocols
The stability of 1-Boc-2-(bromomethyl)azetidine is compromised by two main factors: hydrolysis of the C-Br bond and acid-catalyzed deprotection/polymerization .
Storage Hierarchy
Temperature: Store at 2°C to 8°C for short-term (<1 month). For long-term storage, -20°C is mandatory to prevent slow decomposition.
Atmosphere:Hygroscopic . Must be stored under an inert atmosphere (Argon or Nitrogen). Moisture leads to the formation of the corresponding alcohol (1-Boc-2-(hydroxymethyl)azetidine) and HBr, which can autocatalytically cleave the Boc group.
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.
Safe Handling Workflow
The following workflow enforces engineering controls to mitigate the risks of inhalation and ocular exposure.
Mandatory PPE
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the H318 (Eye Damage) hazard.
Respiratory: Work strictly within a certified Fume Hood.
Experimental Protocol: Safe Transfer & Weighing
Do not pour. Liquids should be transferred via glass syringe or positive-displacement pipette to prevent aerosol generation.
Weighing: If the compound is a liquid, tare a sealed vial containing solvent, add the compound via syringe inside the hood, and re-weigh. Avoid open-air weighing.
Visualization: Handling Decision Logic
Figure 1: Decision logic for safe handling based on physical state, emphasizing containment.
Reactivity & Synthesis Context
Understanding the reactivity profile is essential for safety. The compound is designed to undergo Nucleophilic Substitution (Sɴ2) .
Reaction Hazards: When reacting with strong nucleophiles (e.g., thiols, amines), exotherms may occur.
Incompatibility:
Strong Bases: Can cause elimination (E2) to form the exocyclic alkene, potentially generating volatile byproducts.
Lewis Acids: Will cleave the Boc group, releasing the free amine which is unstable and may polymerize rapidly.
Visualization: Reactivity Pathways
Figure 2: Primary reactivity pathways. Note that hydrolysis releases HBr, which can further degrade the Boc group.
Emergency Response
Spill Cleanup
Evacuate the immediate area if the spill is outside the hood.
Absorb: Use vermiculite or sand. Do not use paper towels (potential reaction with concentrated alkyl halides).
Decontaminate: Wipe surface with 10% sodium thiosulfate (to quench any free bromine/iodine impurities) followed by detergent.
Exposure First Aid
Eye Contact (CRITICAL): Immediately flush with water for 15 minutes while holding eyelids open. Use an eyewash station. Seek immediate ophthalmological care —time is critical to prevent corneal opacity.
Skin Contact: Wash with soap and water.[3] Remove contaminated clothing. If blistering occurs, seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth.[3] Contact Poison Control.
References
PubChem. (2023). Compound Summary: tert-butyl (2R)-2-(bromomethyl)azetidine-1-carboxylate (CAS 1363378-13-5).[1] National Library of Medicine. [Link]
ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. (Discusses synthesis and stability of 2-substituted azetidines). [Link]
An In-Depth Technical Guide to 1-Boc-2-(bromomethyl)azetidine: A Key Building Block for Novel Therapeutics
Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 2-(bromomethyl)azetidine-1-carboxylate, commonly known as 1-Boc-2-(bromomethyl)azetidine. As a functio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 2-(bromomethyl)azetidine-1-carboxylate, commonly known as 1-Boc-2-(bromomethyl)azetidine. As a functionalized, strained heterocyclic scaffold, this building block has garnered significant interest within the drug discovery and medicinal chemistry sectors. Its unique combination of a reactive bromomethyl group and a protected azetidine ring allows for its strategic incorporation into complex molecular architectures, offering a pathway to novel chemical entities with desirable pharmacokinetic profiles. This document details the compound's structural and physicochemical characteristics, provides validated synthetic and handling protocols, explores its chemical reactivity, and discusses its application in the synthesis of advanced therapeutic agents, such as STAT3 inhibitors.
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in modern drug discovery.[1] Their growing prominence stems from the unique conformational rigidity imparted by the strained four-membered ring. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2] Compared to their more flexible five- and six-membered counterparts (pyrrolidines and piperidines), azetidines offer a distinct vector in three-dimensional chemical space, enabling chemists to explore novel intellectual property and optimize drug-like properties.[1]
The incorporation of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom serves a dual purpose: it modulates the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions, and it enhances solubility in common organic solvents, facilitating its use in synthesis. The 2-(bromomethyl) substituent provides a reactive handle for covalent bond formation, positioning 1-Boc-2-(bromomethyl)azetidine as a valuable electrophilic building block for introducing the azetidine moiety into lead compounds.[3]
This guide serves as a centralized resource for researchers, offering both foundational knowledge and practical, field-proven insights into the effective use of this versatile reagent.
Physicochemical & Structural Characteristics
1-Boc-2-(bromomethyl)azetidine is a chiral molecule that is commercially available, typically as a racemic mixture. It presents as a yellow liquid under standard conditions, a key differentiator from its isomer, 1-Boc-3-(bromomethyl)azetidine, which is a solid.[4][5]
Core Properties
A summary of the fundamental properties of 1-Boc-2-(bromomethyl)azetidine is presented in Table 1. This data is essential for reaction planning, safety assessments, and analytical characterization.
Accurate characterization is paramount for verifying the identity and purity of starting materials. The following tables outline the expected NMR and IR spectral characteristics.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Note: This is a predicted spectrum based on established chemical shift principles for similar structures. Actual values may vary slightly.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~4.3 - 4.5
m
1H
CH-CH₂Br
Methine proton at C2, deshielded by adjacent nitrogen and bromomethyl group.
~3.9 - 4.1
m
2H
N-CH₂ (ring)
Azetidine ring protons at C4, adjacent to nitrogen.
~3.5 - 3.7
m
2H
CH₂-Br
Methylene protons of the bromomethyl group, deshielded by bromine.
~2.1 - 2.4
m
2H
CH₂ (ring)
Azetidine ring protons at C3.
1.48
s
9H
C(CH₃)₃
Nine equivalent protons of the tert-butyl group on the Boc protector.
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Note: Predicted values based on established principles.
Chemical Shift (δ, ppm)
Assignment
Rationale
~156.0
C=O (Boc)
Carbonyl carbon of the carbamate.
~80.0
C(CH₃)₃ (Boc)
Quaternary carbon of the tert-butyl group.
~59.0
CH-CH₂Br (C2)
Methine carbon of the azetidine ring, attached to nitrogen.
~46.0
N-CH₂ (C4)
Methylene carbon of the azetidine ring, attached to nitrogen.
~35.0
CH₂-Br
Carbon of the bromomethyl group, attached to bromine.
~28.5
C(CH₃)₃ (Boc)
Methyl carbons of the tert-butyl group.
~24.0
CH₂ (C3)
Methylene carbon of the azetidine ring.
Table 4: Key IR Absorption Frequencies
Wavenumber (cm⁻¹)
Functional Group
Vibration Mode
~2975
C-H
Alkane stretch (t-butyl, ring CH₂)
~1700
C=O
Carbamate carbonyl stretch
~1400, 1365
C-H
Alkane bend (t-butyl)
~1160
C-O
Carbamate C-O stretch
~650
C-Br
Alkyl bromide stretch
Synthesis and Purification
The most direct and logical synthetic route to 1-Boc-2-(bromomethyl)azetidine is via the bromination of its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. This precursor can be synthesized from commercially available 1-Boc-L-azetidine-2-carboxylic acid.[7]
Figure 1. Synthetic pathway to 1-Boc-2-(bromomethyl)azetidine.
Experimental Protocol: Bromination of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate
This protocol describes a standard Appel-type reaction, a reliable method for converting primary alcohols to the corresponding alkyl bromides with inversion of stereochemistry.
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add triphenylphosphine (1.5 eq) to the stirred solution. Once dissolved, add carbon tetrabromide (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil contains the desired product along with triphenylphosphine oxide and unreacted CBr₄.
Chromatography: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to afford 1-Boc-2-(bromomethyl)azetidine as a yellow oil.
Chemical Reactivity and Handling
Core Reactivity: The Electrophilic Nature
The primary mode of reactivity for 1-Boc-2-(bromomethyl)azetidine is dictated by the C-Br bond. The carbon atom of the bromomethyl group is electrophilic and is susceptible to nucleophilic attack, making the compound an excellent alkylating agent in Sₙ2 reactions.[9]
Figure 2. General Sₙ2 reaction mechanism.
This reactivity allows for the facile introduction of the azetidin-2-ylmethyl moiety onto a wide range of nucleophiles, including:
Amines (N-alkylation): Primary and secondary amines can be alkylated to form more complex substituted azetidines.
Phenols and Alcohols (O-alkylation): Deprotonated hydroxyl groups will displace the bromide to form ethers.
Thiols (S-alkylation): Thiolates are excellent nucleophiles for this transformation, yielding thioethers.
Carboxylates (Esterification): Carboxylate salts can be used to form esters.
Stabilized Enolates (C-alkylation): Carbon nucleophiles, such as those derived from malonates or ß-ketoesters, can be used to form new C-C bonds.
Stability and Storage
The Boc protecting group is generally stable under neutral and basic conditions but is labile to strong acids (e.g., trifluoroacetic acid, HCl). The azetidine ring itself possesses significant ring strain (~25 kcal/mol), which can make it susceptible to ring-opening reactions under certain harsh conditions, although it is considerably more stable than the analogous aziridine ring.[10]
Recommended Storage: Store at 0-8 °C under an inert atmosphere.[6] The compound can be sensitive to moisture and light over long-term storage. For laboratory use, it is advisable to keep the container tightly sealed in a refrigerator.
Safety and Handling
1-Boc-2-(bromomethyl)azetidine is classified as a hazardous substance.
Hazards: Toxic if swallowed, harmful in contact with skin, causes serious eye damage, and may cause respiratory irritation.[5]
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid breathing vapors.[5]
Applications in Drug Discovery: A Case Study
The utility of 1-Boc-2-(bromomethyl)azetidine as a building block is exemplified by its potential role in the synthesis of novel inhibitors for therapeutic targets. One such target is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is aberrantly activated in numerous human cancers.[11][12] Small-molecule inhibitors that can disrupt the STAT3 signaling pathway are of high interest.[13][14]
Recently, novel azetidine-based amides have been identified as potent and selective STAT3 inhibitors.[13][14] The synthesis of these inhibitors often involves the coupling of a functionalized azetidine core with other molecular fragments. 1-Boc-2-(bromomethyl)azetidine is an ideal starting point for creating such compounds.
Exemplary Synthetic Application
The following protocol outlines a representative nucleophilic substitution reaction to demonstrate the practical application of this building block in constructing a core structure relevant to STAT3 inhibitor development.
Reaction: N-alkylation of 4-nitrophenol with 1-Boc-2-(bromomethyl)azetidine.
Figure 3. Workflow for a model nucleophilic substitution reaction.
Procedure:
To a solution of 4-nitrophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
Stir the mixture at room temperature for 20 minutes to form the phenoxide salt.
Add a solution of 1-Boc-2-(bromomethyl)azetidine (1.1 eq) in DMF dropwise.
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC.
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography to yield the desired ether-linked product. This product can then be further elaborated (e.g., reduction of the nitro group) to build more complex inhibitors.
Conclusion
1-Boc-2-(bromomethyl)azetidine is a strategically important building block for modern medicinal chemistry. Its well-defined reactivity as an electrophile, combined with the desirable properties of the Boc-protected azetidine scaffold, provides a reliable and efficient means to access novel chemical matter. The protocols and data presented in this guide offer a robust framework for researchers to confidently handle, characterize, and utilize this compound in the synthesis of next-generation therapeutic agents. As the demand for sp³-rich, conformationally constrained molecules continues to grow, the value of versatile intermediates like 1-Boc-2-(bromomethyl)azetidine in accelerating drug discovery programs is undeniable.
References
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available at: [Link]
tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate. PubChem. Available at: [Link]
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health (NIH). Available at: [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at: [Link]
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. National Institutes of Health (NIH). Available at: [Link]
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health (NIH). Available at: [Link]
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. Available at: [Link]
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health (NIH). Available at: [Link]
Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.
Easy access to constrained peptidimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]
Synthesis of key azetidine building block via N‐Ns‐aziridine 302. ResearchGate. Available at: [Link]
Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines. PubMed. Available at: [Link]
Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. National Institutes of Health (NIH). Available at: [Link]
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect. Available at: [Link]
Using visible light to make pharmaceutical building blocks. ScienceDaily. Available at: [Link]
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]
The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. National Institutes of Health (NIH). Available at: [Link]
Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. PubMed. Available at: [Link]
The following technical guide is structured to serve as a high-level procurement and quality assurance manual for 1-Boc-2-(bromomethyl)azetidine . This compound is a specialized chiral building block, and its procurement...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a high-level procurement and quality assurance manual for 1-Boc-2-(bromomethyl)azetidine . This compound is a specialized chiral building block, and its procurement requires specific attention to isomeric purity, stability, and synthetic origin.
Executive Summary & Critical Distinction
1-Boc-2-(bromomethyl)azetidine is a critical intermediate for introducing the azetidine scaffold into pharmaceutical candidates, particularly for modifying proline-like residues to alter solubility and metabolic stability.
⚠️ CRITICAL WARNING: Isomer Confusion
The most common procurement error for this compound is the accidental purchase of the 3-isomer . The 3-isomer is significantly cheaper and more widely available but structurally distinct.
Feature
Target Compound (2-Isomer)
Common Decoy (3-Isomer)
Structure
Bromomethyl group at C2 (adjacent to Nitrogen)
Bromomethyl group at C3 (opposite Nitrogen)
CAS Number
1363380-84-0 (Racemic/Unspecified)(Check specific CAS for R/S)
253176-93-1
Availability
Specialized / Custom Synthesis
Commodity / Catalog Item
Key Use
Proline bioisostere, chiral pool synthesis
Linker chemistry, achiral modifications
Technical Specifications & Quality Control
To ensure data integrity in drug development, the material must meet strict physicochemical criteria. The synthesis of the 2-isomer typically originates from Aspartic Acid , which dictates the impurity profile.
Physical State: Colorless to pale yellow oil (low melting solid).
Storage:-20°C (Hydrolysis sensitive).
Impurity Profile & Origin
Understanding the synthesis allows you to predict and detect impurities that general Certificates of Analysis (CoA) might miss.
Impurity A (Hydrolysis): 1-Boc-2-(hydroxymethyl)azetidine.
Cause: Moisture ingress during storage.
Detection: H-NMR (Shift of CH
signal from ~3.6 ppm to ~3.8-4.0 ppm).
Impurity B (Ring Opening): N-Boc-amino-diols.
Cause: Over-reduction during the synthesis from the beta-lactam precursor (4-oxo-azetidine-2-carboxylate).
Risk:[1] These are acyclic amines that will fail to form the desired pharmacophore.
Impurity C (Starting Material): 1-Boc-azetidine-2-carboxylic acid esters.
Synthesis Logic & Cost Drivers
The high cost of the 2-isomer compared to the 3-isomer is driven by the starting material (chiral Aspartic Acid) and the difficult reduction step required to convert the intermediate lactam to the azetidine ring without opening the strained system.
Figure 1: Synthetic pathway illustrating the origin of the critical "Ring-Opened" impurity during the reduction step.
Procurement Strategy
Sourcing Workflow
Do not rely solely on aggregator databases (e.g., MolPort, eMolecules) without verifying the specific batch availability. This compound is often "made to order" despite being listed as "in stock."
Figure 2: Decision logic for sourcing to avoid isomer confusion and ensure batch quality.
Supplier Landscape
Due to the specialized nature of the 2-isomer, general catalog suppliers often carry the 3-isomer but not the 2-isomer.
Tier 1 (Specialized Building Block Vendors):
Advanced ChemBlocks: Confirmed listing for CAS 1363380-84-0. Likely to have small quantities (mg to g scale) in stock.
Enamine / ChemSpace: Excellent for "made-to-order" synthesis if stock is unavailable. They have strong capabilities in azetidine chemistry.
Combi-Blocks: Often carries a wide range of azetidines; verify specific isomer availability.
Tier 2 (Custom Synthesis CROs):
WuXi AppTec / Pharmaron: Recommended for kg-scale requirements. The synthesis from Aspartic Acid is scalable but requires safety controls for the reduction step.
Purchasing Checklist
CAS Verification: Ensure the quote references 1363380-84-0 (or the specific chiral CAS).
Chirality: If you require the (S)-enantiomer (derived from L-Aspartic acid), specify (S)-1-Boc-2-(bromomethyl)azetidine .
Cold Chain: Mandate shipping on blue ice or dry ice. The bromomethyl group is reactive; heat during transit can cause degradation.
Handling & Stability Protocol
Storage Conditions
Temperature: Store at -20°C for long-term stability.
Atmosphere: Store under Argon or Nitrogen .[3] The compound is hygroscopic and the bromide is prone to displacement by moisture.
Shelf Life: Approximately 6-12 months if stored correctly. Re-test purity (NMR) every 3 months.
Safety Profile
Hazards: The compound is an alkylating agent (bromomethyl group). It is likely a skin irritant and potentially mutagenic.
PPE: Double nitrile gloves, lab coat, and safety glasses. Handle exclusively in a fume hood.
Neutralization: Quench spills with dilute aqueous ammonia or sodium thiosulfate solution.
References
Google Patents. (2000). EP0992491A1: Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Retrieved January 29, 2026, from [Link]
Chiral synthesis applications of 1-Boc-2-(bromomethyl)azetidine derivatives
Introduction: The "Escape from Flatland" In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional, sp³-rich architectures is critical for improving solubility and metabolic stability—a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Escape from Flatland"
In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional, sp³-rich architectures is critical for improving solubility and metabolic stability—a concept widely known as "escaping flatland."
1-Boc-2-(bromomethyl)azetidine (CAS: 142253-56-3 for S-isomer) represents a high-value chiral building block in this domain. Unlike its five-membered (pyrrolidine) or six-membered (piperidine) counterparts, the four-membered azetidine ring offers unique conformational rigidity. The pendant bromomethyl group serves as a versatile electrophilic handle, allowing the precise attachment of pharmacophores while maintaining the chiral integrity of the C2 center.
Key Applications
Neuronal Nicotinic Ligands: Synthesis of A-85380 and its analogues (α4β2 nAChR agonists).
Peptidomimetics: Introduction of constrained amino acid isosteres.
Fragment-Based Drug Design (FBDD): Creation of low-molecular-weight, sp³-rich fragments.
Mechanistic Insight & Reactivity Profile
Sterics vs. Strain
The reactivity of 1-Boc-2-(bromomethyl)azetidine is governed by two competing factors:
Ring Strain (~25 kcal/mol): While less strained than aziridines, azetidines are susceptible to ring-opening under harsh Lewis acidic conditions or strong nucleophilic attack at the ring carbons. However, the exocyclic bromomethyl group directs nucleophilic attack away from the ring, preserving the cycle.
Boc-Group Sterics: The tert-butoxycarbonyl (Boc) group on the nitrogen provides essential steric bulk that prevents N-alkylation (dimerization) and shields the ring nitrogen from oxidation.
The Electrophilic Handle
The primary bromide is a classic SN2 electrophile. However, the adjacent Boc-protected nitrogen creates a "neopentyl-like" steric environment, slightly retarding reaction rates compared to linear primary bromides. Consequently, successful protocols require polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80 °C) to drive the reaction to completion.
Figure 1: Reactivity flowchart highlighting the primary synthetic pathway (SN2) versus the ring-opening degradation pathway.
Core Application: Synthesis of A-85380 Analogues
The synthesis of A-85380 (3-((2S)-azetidinylmethoxy)pyridine) is the "gold standard" benchmark for this reagent. This ether linkage is critical for high-affinity binding to nicotinic acetylcholine receptors (nAChRs).
While O-alkylation is common, the reagent is also excellent for synthesizing chiral diamines.
Protocol B: Reaction with Secondary Amines
Note: Primary amines may lead to over-alkylation. Secondary amines are preferred.
Conditions: Mix the secondary amine (2.0 equiv) with the azetidine bromide (1.0 equiv) and K2CO3 (3.0 equiv) in Acetonitrile (MeCN).
Catalysis: Add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).
Reflux: Heat to reflux (80–82 °C) for 12–16 hours.
Validation: ESI-MS will show the M+H peak corresponding to the tertiary amine product.
Troubleshooting & Quality Control
Common Pitfalls
Elimination: If a strong, bulky base (e.g., t-BuOK) is used, elimination of HBr can occur, leading to an exocyclic alkene. Solution: Use non-nucleophilic, weaker bases like K2CO3 or Cs2CO3 for sensitive substrates.
Incomplete Reaction: Due to the steric bulk of the Boc group, reactions often stall. Solution: Do not exceed 100 °C (risk of Boc thermolysis). Instead, extend reaction time or use KI catalysis.
Analytical Validation
NMR Signature: The methylene protons (-CH2Br) in the starting material typically appear as a multiplet or doublet of doublets around 3.5–3.8 ppm . Upon substitution, this signal shifts significantly upfield (for amines) or downfield (for certain ethers), providing a clear diagnostic marker.
Chiral Purity: Verify enantiomeric excess (ee%) using chiral HPLC (e.g., Chiralpak AD-H column) if the starting material integrity is .
References
Kozikowski, A. P., et al. (2000). "Synthesis and biological evaluation of 6-substituted analogs of the potent nicotinic acetylcholine receptor ligand A-85380." Journal of Medicinal Chemistry.
Scheffel, U., et al. (2000).[2] "6-[18F]Fluoro-A-85380: an in vivo tracer for the nicotinic acetylcholine receptor."[2] Nuclear Medicine and Biology.
Couty, F., & Drouillat, B. (2017). "Recent advances in synthetic facets of immensely reactive azetidines."[3][4][5][6] Organic & Biomolecular Chemistry.
BenchChem. (2025).[7] "One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)azetidine: Application Notes."
Futamura, Y., et al. (2005).[6][8] "Efficient route to (S)-azetidine-2-carboxylic acid." Bioscience, Biotechnology, and Biochemistry.[8]
Application Note: Solid-Phase Integration of 1-Boc-2-(bromomethyl)azetidine
This Application Note is designed for research scientists and drug discovery professionals. It details the solid-phase synthesis (SPS) strategies utilizing 1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0), a versatile...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and drug discovery professionals. It details the solid-phase synthesis (SPS) strategies utilizing 1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0), a versatile electrophilic building block used to introduce conformationally constrained azetidine motifs into peptide backbones and side chains.
Introduction & Mechanistic Rationale
The incorporation of azetidine rings into bioactive peptides is a high-value strategy in medicinal chemistry.[1][2] The four-membered ring introduces significant conformational constraint (
), which can lock peptide backbones into specific secondary structures (e.g., -turns) and improve metabolic stability by reducing proteolysis.
1-Boc-2-(bromomethyl)azetidine serves as a critical electrophile in this context. Unlike simple amino acid coupling, this reagent is primarily utilized in nucleophilic substitution (
) reactions on the solid support. Its primary bromide, positioned to the sterically demanding Boc-protected nitrogen, offers a unique reactivity profile: it is sufficiently reactive toward resin-bound nucleophiles (thiolates, enolates) but resistant to rapid elimination, provided non-nucleophilic bases are employed.
Key Applications
Side-Chain Stapling/Modification: Alkylation of Cysteine or Homocysteine residues to create non-natural amino acid side chains.
De Novo Amino Acid Synthesis: Alkylation of resin-bound Glycine enolates (O’Donnell Schiff Base method) to generate Azetidine-2-alanine analogs.
N-Alkylation: Creation of peptoid-peptide hybrids via direct displacement by N-terminal amines.
Chemical Properties & Handling[2][3]
Property
Specification
Handling Note
Appearance
Yellow liquid or low-melting solid
Viscous; warm gently (30°C) to dispense if solidified.
MW
250.14 g/mol
Calculate equivalents based on active bromide content if purity <95%.
Reactivity
Primary Alkyl Bromide ()
Moisture Sensitive. Competing hydrolysis can occur in wet DMF.
Stability
Boc-protected amine
Acid Labile. Avoid TFA >5% until final cleavage. Stable to tertiary amines (DIEA, TEA).
Storage
2–8°C, Inert Atmosphere
Store under Argon. Degrade slowly to alcohol/alkene if exposed to moisture/light.
Safety Warning: This compound is an alkylating agent. It is potentially mutagenic and a skin/eye irritant. Handle exclusively in a fume hood with double nitrile gloves.
This protocol describes the modification of a resin-bound peptide containing a Cysteine residue. The reaction exploits the high nucleophilicity of the thiolate anion to displace the bromide, grafting the azetidine ring onto the peptide side chain.
Materials
Resin: Peptidyl-resin (Fmoc/tBu strategy) with a free Cysteine thiol (Trt protecting group removed).
Reagent: 1-Boc-2-(bromomethyl)azetidine (5.0 eq).
Base: Diisopropylethylamine (DIEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Solvent: Anhydrous DMF (degassed).
Step-by-Step Methodology
Resin Preparation:
Synthesize the peptide backbone using standard Fmoc-SPPS on Rink Amide or Wang resin.
Ensure the N-terminus is Fmoc-protected to prevent N-alkylation, or acetylated if the sequence is complete.
Critical Step: If the Cys was Trt-protected, remove the Trt group using 1-2% TFA/DCM with 5% TIS (scavenger) for
min. Wash extensively with DCM and DMF.[1] Do not use high TFA concentrations, or you will cleave the linker.
Alkylation Reaction:
Suspend the resin in anhydrous DMF (
resin).
Add 1-Boc-2-(bromomethyl)azetidine (5.0 equivalents relative to resin loading).
Add DIEA (10.0 equivalents).[1] Note: For sterically hindered peptides, use DBU (5.0 eq) to ensure thiolate formation, but monitor for racemization of adjacent residues.
Agitate (shake, do not stir) at Room Temperature for 6–12 hours .
Optimization: If conversion is low (monitor via Ellman’s test), heat to 40°C or perform a second coupling with fresh reagents.
Ellman's Test: Perform to confirm the disappearance of free thiols. A negative result (colorless) indicates successful alkylation.
Cleavage & Deprotection:
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This simultaneously cleaves the peptide from the resin and removes the Boc group from the azetidine, yielding the free amine azetidinyl-thioether.
Workflow Diagram (S-Alkylation)
Caption: Workflow for site-selective S-alkylation of Cysteine residues on solid phase.
Protocol B: Asymmetric Synthesis of Azetidine-Alanine (Glycine Alkylation)
This advanced protocol utilizes the O'Donnell Schiff Base method to convert a resin-bound Glycine into a non-natural amino acid,
-(1-Boc-azetidin-2-yl)-alanine . This is a powerful method to introduce the azetidine scaffold directly into the peptide backbone as a chiral building block.
Materials
Resin: Wang or Rink Amide resin loaded with Fmoc-Gly-OH.
Imine Reagent: Benzophenone imine.
Electrophile: 1-Boc-2-(bromomethyl)azetidine.
Base: BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) or Phosphazene Base
. Note: BEMP is preferred for SPS due to solubility and non-ionic nature.
Solvent: NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Methodology
Schiff Base Formation:
Remove Fmoc from Resin-Gly (20% Piperidine/DMF).
Wash with DCM.
Treat Resin-Gly-NH2 with Benzophenone imine (10 eq) and HOAc (cat., 1%) in NMP for 12 hours.
Wash extensively with NMP to remove excess imine. The resin should be yellow.
Enolate Alkylation:
Suspend the ketimine-resin in NMP.
Add BEMP (5.0 eq). Shake for 10 mins to generate the enolate (darkening of resin color may occur).
Add 1-Boc-2-(bromomethyl)azetidine (5.0 eq).
Agitate at Room Temperature for 16 hours .
Note: The bulky Boc group on the azetidine and the resin matrix may slow the reaction. If incomplete, repeat the alkylation step.
Hydrolysis of Schiff Base:
Drain and wash resin with THF.
Treat with 1N aq. HCl / THF (1:2 v/v) for 2 hours at RT. This removes the benzophenone protecting group and exposes the primary
-amine.
Validation: Chloranil test (positive = blue/green beads) indicates free amine.
Fmoc Protection (Optional but Recommended):
To continue SPS, protect the newly formed amine with Fmoc-OSu (3 eq) and DIEA (6 eq) in DCM/DMF. This standardizes the resin for automated synthesis.
Mechanistic Pathway (Glycine Alkylation)
Caption: Mechanism for converting Resin-Glycine into Azetidinyl-Alanine via Schiff Base alkylation.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Alkylation)
Steric hindrance or aggregation.
Switch solvent to NMP or use microwave irradiation (50°C, 10 min). Increase reagent to 10 eq.
Boc Loss Prematurely
Acidic contamination or Lewis acid activity.
Ensure DMF is amine-free (fresh). Avoid using HOBt/acidic additives during the alkylation step.
Elimination Byproduct
Basicity too high (E2 vs SN2).
Use a weaker, non-nucleophilic base (e.g., DIEA instead of DBU/BEMP) or lower temperature.
Incomplete Cys Alkylation
Disulfide formation (oxidation).
Pre-treat resin with DTT (dithiothreitol) in DMF to reduce disulfides before adding the bromide.
References
Lowe, J. T., et al. (2012).[3] "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." Journal of Organic Chemistry, 77(17), 7187–7211.[3] Link
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link
BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics with Azetidine Rings." BenchChem Technical Support. Link
Scott, W. L., et al. (2002). "Solid-phase synthesis of azetidine-containing peptides." Tetrahedron Letters, 43(36), 6439-6442. Link
Topic: Strategic Scale-Up Synthesis of 1-Boc-2-(bromomethyl)azetidine: A Guide for Process Chemistry
An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract Azetidines are privileged four-membered nitrogenous heterocycles that...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Azetidines are privileged four-membered nitrogenous heterocycles that impart valuable physicochemical properties to bioactive molecules, including improved solubility, metabolic stability, and three-dimensional diversity.[1] Specifically, 2-substituted azetidines like 1-Boc-2-(bromomethyl)azetidine serve as critical building blocks for introducing the azetidine motif into complex molecular architectures. This document provides a comprehensive guide for the scalable synthesis of 1-Boc-2-(bromomethyl)azetidine, starting from the commercially available 1-Boc-azetidine-2-carboxylic acid. We will explore field-proven protocols for the key reduction and bromination steps, analyze the causality behind reagent selection for large-scale operations, and detail the necessary safety and purification procedures to ensure a robust and efficient process.
Introduction: The Strategic Value of 2-Substituted Azetidines
The azetidine ring, a saturated N-heterocycle, is more than just a small ring system; it is a "bioisostere" of choice for replacing gem-dimethyl, carbonyl, and other common groups in medicinal chemistry. Its strained nature (approx. 25.4 kcal/mol) provides a unique conformational rigidity that can favorably influence ligand-receptor binding interactions.[1] The 2-substituted pattern, particularly with a reactive handle like a bromomethyl group, offers a versatile anchor point for further chemical elaboration, making it a high-value intermediate in drug discovery pipelines.
However, the synthesis of these strained rings can be challenging, often plagued by low yields due to competing polymerization and elimination side reactions during intramolecular cyclization.[1] Therefore, a robust synthetic route that starts from a pre-formed azetidine ring is often the most pragmatic approach for scale-up. This guide focuses on such a strategy, providing a reliable pathway to gram-scale quantities of the target compound.[2]
Overall Synthetic Strategy
The most efficient and scalable pathway to 1-Boc-2-(bromomethyl)azetidine begins with the readily available and stable precursor, (S)-1-Boc-azetidine-2-carboxylic acid. The synthesis is a two-step process:
Reduction of the carboxylic acid to the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate.
Bromination of the primary alcohol to yield the target product, (S)-tert-butyl 2-(bromomethyl)azetidine-1-carboxylate.
This strategy avoids the complexities and potential low yields of de novo azetidine ring formation at a late stage.
Caption: High-level workflow for the synthesis of 1-Boc-2-(bromomethyl)azetidine.
Detailed Protocols and Mechanistic Insights
Step 1: Reduction of 1-Boc-azetidine-2-carboxylic Acid
The conversion of the carboxylic acid to a primary alcohol is a critical step. While various reducing agents can accomplish this, borane complexes are particularly effective due to their high chemoselectivity for carboxylic acids over the Boc-protecting group's carbonyl.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized reactor with (S)-1-Boc-azetidine-2-carboxylic acid (1.0 equiv).
Add anhydrous THF (approx. 8-10 mL per gram of acid). Stir to dissolve.
Cool the solution to 0 °C using an ice/water bath.
Slowly add the borane-dimethyl sulfide complex (approx. 1.0 - 1.2 equiv of BH₃) dropwise via a syringe or addition funnel, ensuring the internal temperature does not exceed 5-10 °C. Caution: Gas evolution (hydrogen) will occur.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-5 hours, or until reaction completion is confirmed by TLC or LC-MS.[3]
Cool the reaction mixture back to 0 °C.
Slowly and carefully quench the reaction by the dropwise addition of methanol (approx. 2-3 mL per gram of starting acid). Caution: Vigorous gas evolution.
Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol.
Dilute the residue with dichloromethane (or Ethyl Acetate) and wash sequentially with saturated aq. NaHCO₃, water, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate as a colorless oil. The product is often of sufficient purity (>95%) to be used directly in the next step without chromatographic purification.
Causality and Expertise:
Why BMS? Borane complexes are highly selective for carboxylic acids. Unlike LiAlH₄, they do not reduce the ester-like carbonyl of the Boc group. The dimethyl sulfide complex is a commercially available, stable liquid that is easier to handle on a large scale than diborane gas.
Why 0 °C addition? The initial reaction between borane and the carboxylic acid is exothermic and liberates hydrogen gas. A controlled, low-temperature addition is crucial for safety and to prevent runaway reactions on a larger scale.
Why the Methanol Quench? Methanol reacts with excess borane to form trimethoxyborate and hydrogen gas, safely neutralizing the reactive reagent.
Caption: Simplified mechanism of carboxylic acid reduction by borane.
Step 2: Bromination of 1-Boc-2-(hydroxymethyl)azetidine
The conversion of the primary alcohol to a bromide is an Sₙ2 reaction. Two common, scalable methods are presented here: the use of phosphorus tribromide (PBr₃) and the Appel reaction.
Protocol 3.2.1: Bromination with Phosphorus Tribromide (PBr₃)
This is a classic and highly effective method for converting primary alcohols to alkyl bromides.[4] It proceeds with inversion of configuration, which is relevant if the starting material is chiral.
Under an inert atmosphere, dissolve the alcohol intermediate in anhydrous DCM (10 mL per gram of alcohol) in a reactor.
Cool the solution to -10 °C to 0 °C using an ice/salt or dry ice/acetone bath.
Add PBr₃ (0.4 equiv) dropwise via syringe, maintaining the internal temperature below 5 °C. The reaction is typically exothermic.
Stir the reaction at 0 °C for 2-4 hours. Monitor progress by TLC or LC-MS.
Once the reaction is complete, very slowly pour the mixture into a vigorously stirred beaker of ice-cold water to quench the excess PBr₃.
Separate the organic layer. Wash the organic phase sequentially with cold water, saturated aq. NaHCO₃ (until effervescence ceases), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: For scale-up, purification is best achieved by vacuum distillation. If necessary, flash chromatography can be used (e.g., Hexanes/Ethyl Acetate gradient).
Causality and Expertise:
Why PBr₃? It is a powerful brominating agent that works well for primary and secondary alcohols via an Sₙ2 mechanism, leading to a predictable stereochemical outcome (inversion).[5] It is cost-effective for large-scale synthesis.
Stoichiometry: One mole of PBr₃ can theoretically react with three moles of alcohol. Using a slight excess of alcohol or carefully controlled stoichiometry (0.34-0.4 equiv PBr₃) prevents the formation of phosphorous acid byproducts that can complicate workup.
Safety: PBr₃ is highly corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, face shield).[6][7] The quench step must be performed slowly and with extreme caution.
Protocol 3.2.2: The Appel Reaction
The Appel reaction provides a milder alternative to PBr₃ and is highly reliable.[8] It involves the in-situ generation of a phosphonium bromide species that activates the alcohol for Sₙ2 displacement.
Under an inert atmosphere, charge a reactor with the alcohol intermediate and CBr₄ in anhydrous DCM (10-15 mL per gram of alcohol).
Cool the solution to 0 °C.
In a separate flask, dissolve PPh₃ in anhydrous DCM.
Add the PPh₃ solution dropwise to the cooled alcohol/CBr₄ mixture. A mild exotherm is often observed.
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
Upon completion, concentrate the reaction mixture in vacuo.
Purification: The major byproduct is triphenylphosphine oxide (TPPO). On a large scale, this can be removed by:
Precipitation/Filtration: Add a non-polar solvent like hexanes or a mixture of hexanes/ether to the crude residue. The TPPO will often precipitate and can be removed by filtration.
Vacuum Distillation: The product is a low-boiling oil, while TPPO is a high-boiling solid, making distillation an excellent choice for purification.
Causality and Expertise:
Why the Appel Reaction? It proceeds under very mild, neutral conditions, which is ideal for sensitive substrates. The Sₙ2 mechanism ensures inversion of stereochemistry.[9]
Workup Challenges: The primary difficulty on a large scale is the removal of the stoichiometric amount of triphenylphosphine oxide (TPPO). While precipitation works, some TPPO may remain. Vacuum distillation is generally the most effective purification method at scale.
Reagent Order: Adding the PPh₃ solution to the mixture of alcohol and CBr₄ helps to control the reaction rate and temperature.
Caption: Key steps in the Appel reaction mechanism.
Data Summary and Comparison
Parameter
Step 1: BMS Reduction
Step 2: PBr₃ Bromination
Step 2: Appel Reaction
Typical Yield
>90%
75-85%
80-95%
Reagent Cost
Moderate
Low
High (PPh₃, CBr₄)
Scalability
Good
Excellent
Good
Key Challenge
Handling of borane reagent
Highly corrosive reagent; exothermic quench
Removal of TPPO byproduct
Conditions
Mild (0 °C to RT)
Low Temp (0 °C)
Mild (0 °C to RT)
Workup
Aqueous wash
Careful aqueous quench & wash
Precipitation/Distillation
Stereocontrol
N/A (no change at C2)
Inversion
Inversion
Conclusion and Recommendations
The synthesis of 1-Boc-2-(bromomethyl)azetidine on a multigram scale is reliably achieved through a two-step sequence involving reduction and bromination.
For the reduction step , the use of a borane-dimethyl sulfide complex offers a clean, high-yielding, and scalable protocol.
For the bromination step , both PBr₃ and the Appel reaction are viable.
The PBr₃ method is more cost-effective, making it attractive for very large-scale campaigns, but requires stringent safety controls for handling the corrosive reagent.
The Appel reaction offers milder conditions but presents the challenge of byproduct removal, which can be effectively overcome with non-chromatographic methods like distillation.
The choice between the bromination methods will ultimately depend on the scale of the synthesis, budget constraints, and the available equipment for handling hazardous materials and performing purification. Both routes, when executed with the precautions outlined in this guide, provide a robust and efficient pathway to this valuable synthetic intermediate.
References
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). National Institutes of Health. [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(4), S1-S48. [Link]
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). National Institutes of Health. [Link]
Synthesis of azetidines by aza Paternò–Büchi reactions. (2019). Royal Society of Chemistry. [Link]
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50325-50353. [Link]
Safety Data Sheet: phosphorus tribromide. (2020). Chemos GmbH&Co.KG. [Link]
Preparation of azetidine-2-carbonitriles. ResearchGate. [Link]
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2022). International Journal of Drug Delivery Technology. [Link]
Alcohol to Bromide - Common Conditions. organic-reaction.com. [Link]
Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. NJ.gov. [Link]
PBr3 Bromination of Alcohol/Possible Side Reaction With Azide?. Reddit. [Link]
Material Safety Data Sheet - Phosphorus tribromide. Cole-Parmer. [Link]
Using PBr3 to Replace Alcohols with Bromides via Sn2. YouTube. [Link]
Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. (2018). Beilstein Journal of Organic Chemistry. [Link]
multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018). HETEROCYCLES. [Link]
PBr3 and SOCl2: Reagents For Converting Alcohols To Good Leaving Groups. (2015). Master Organic Chemistry. [Link]
Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. [Link]
SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]
The classical Appel reaction. Science of Synthesis. [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). Molecules. [Link]
Application Note: 1-Boc-2-(bromomethyl)azetidine in Azetidinium Ylide Cascades
This Application Note is designed to guide researchers in the strategic utilization of 1-Boc-2-(bromomethyl)azetidine as a high-value scaffold for generating azetidinium ylides . These reactive intermediates are pivotal...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to guide researchers in the strategic utilization of 1-Boc-2-(bromomethyl)azetidine as a high-value scaffold for generating azetidinium ylides . These reactive intermediates are pivotal for accessing functionalized pyrrolidines and piperidines via ring-expansion methodologies, specifically the [1,2]-Stevens and [2,3]-sigmatropic rearrangements.
Introduction & Strategic Value
In modern drug discovery, the expansion of strained nitrogen heterocycles is a powerful tactic to generate complexity from simple precursors. 1-Boc-2-(bromomethyl)azetidine serves as a divergent linchpin. While the strained azetidine core provides the thermodynamic driving force for ring expansion (approx. 26 kcal/mol strain energy release), the bromomethyl side chain offers a versatile electrophilic handle for pre-functionalization before the critical ylide generation step.
The Mechanistic Divergence
Researchers must distinguish between two primary ring-expansion pathways accessible from this precursor:
The Azetidinium Ion Pathway (Solvolytic): Direct rearrangement of N-alkyl-2-(bromomethyl)azetidines to 3-bromopyrrolidines via a bicyclic azetidinium ion. This is not an ylide process.
The Azetidinium Ylide Pathway (Stevens/Sommelet-Hauser): The focus of this guide. Requires N-quaternization with a group capable of stabilizing a carbanion (ylide), followed by a base-mediated [1,2]-shift.
Mechanistic Workflow & Logic
The transformation of 1-Boc-2-(bromomethyl)azetidine into a ring-expanded product via an ylide involves a precise sequence: Functionalization
Activation Rearrangement .
Pathway Diagram
The following diagram illustrates the critical decision points and the mechanism of the [1,2]-Stevens rearrangement.
Figure 1: Strategic workflow for converting 1-Boc-2-(bromomethyl)azetidine into pyrrolidines via azetidinium ylides.
Rationale: The bromomethyl group itself is a poor migrating group in Stevens rearrangements and carries a risk of elimination. It is best displaced by a group that facilitates migration (e.g., aryl, vinyl, or sulfide) or simply extended to a stable alkyl chain before generating the ylide.
Protocol A: Synthesis of 2-((Phenylthio)methyl)azetidine (Example)
Stir at 60°C for 4 hours (Monitor by TLC/LCMS for disappearance of bromide).
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over MgSO₄ and concentrate.
Deprotection: Treat the crude intermediate with TFA/DCM (1:4 v/v) at 0°C
RT for 2 hours. Concentrate to dryness to obtain the 2-((phenylthio)methyl)azetidine trifluoroacetate salt.
Phase 2: Azetidinium Salt Formation (Quaternization)
Rationale: To form an ylide, the nitrogen must be quaternary (ammonium). The choice of alkylating agent dictates the stability of the subsequent ylide.
-Bromo esters or ketones are ideal as they increase the acidity of the -protons.
Dissolve the azetidine TFA salt in dry Acetonitrile (MeCN).
Add DIPEA (diisopropylethylamine) to neutralize the salt.
Add Ethyl Bromoacetate dropwise at 0°C.
Allow to warm to RT and stir for 12–16 hours.
Observation: The product (tertiary amine) may form.[1][2] Note: To get the quaternary salt, you often need a second alkylation (e.g., Methyl Iodide) OR the "Ylide" is formed from the N-alkyl salt if a metal carbenoid method is used.
Correction for Stevens Rearrangement: The classical Stevens rearrangement requires a quaternary ammonium salt.
Quaternization Step: Treat the tertiary amine (isolated above) with Methyl Iodide (MeI) or Benzyl Bromide in Acetone/Et₂O to precipitate the Azetidinium Salt .
Phase 3: Ylide Generation & Ring Expansion
Rationale: Treatment of the azetidinium salt with a base generates the N-ylide. The strained 4-membered ring drives the [1,2]-shift of the C2-substituent (the group originally attached to the bromomethyl carbon) onto the ylide carbon, expanding the ring to a pyrrolidine.
Protocol C: Base-Mediated Rearrangement
Reagents: Azetidinium Salt (1.0 equiv), Potassium tert-butoxide (KOtBu) (1.2 equiv), Dry THF or Toluene.
Procedure:
Suspend the Azetidinium salt in anhydrous THF under Argon/Nitrogen.
Cool to -78°C (crucial to control exotherm and prevent fragmentation).
Add KOtBu (as a solution in THF) dropwise.
Reaction: The mixture will likely change color (yellow/orange) indicating ylide formation.
Allow to warm slowly to RT (or reflux if migration is sluggish). The ring expansion usually occurs upon warming.
Workup: Quench with saturated NH₄Cl. Extract with Ether/EtOAc.[3]
Purification: Silica gel chromatography. The product is a Pyrrolidine-3-carboxylate derivative (if ethyl bromoacetate was used).
Do not attempt to form the ylide directly on the 2-(bromomethyl) azetidinium salt. The basic conditions required for ylide formation will cause elimination of HBr (forming an exocyclic methylene) or nucleophilic attack on the CH₂Br, leading to complex mixtures. Always displace the bromine first.
Solvent Effects[1][4][5]
Aprotic Non-polar (Toluene/Benzene): Favors the [1,2]-shift mechanism by keeping the ion pair tight.
Polar Aprotic (DMF/DMSO): May encourage competing elimination pathways.
Temperature Control
Ylide formation is fast. The rearrangement step is the rate-determining step. Start at -78°C to deprotonate cleanly, then warm up to trigger the rearrangement.
References
Bott, T. M.; Vanecko, J. A.; West, F. G. (2009).[1][4] One-Carbon Ring Expansion of Azetidines via Ammonium Ylide [1,2]-Shifts: A Simple Route to Substituted Pyrrolidines.[4] The Journal of Organic Chemistry, 74(7), 2832–2836. Link
Drouillat, B.; Couty, F.; et al. (2014).[1] Synthesis of 2-Phenyl- and 2,2-Diarylpyrrolidines through Stevens Rearrangement Performed on Azetidinium Ions.[1][4] European Journal of Organic Chemistry, 2014(5), 1103–1109. Link
Vanecko, J. A.; West, F. G. (2006).[1][4] Recent advances in the Stevens rearrangement of ammonium ylides. Application to the synthesis of alkaloid natural products.[1][5] Tetrahedron, 62(6), 1043–1062. Link
D'hooghe, M.; De Kimpe, N. (2006). Synthesis of 2-(bromomethyl)azetidines and their transformation into 3-bromo-pyrrolidines. Tetrahedron, 62(3), 513-535. Link
Application Note: Functionalization of 1-Boc-2-(bromomethyl)azetidine with Sulfur Nucleophiles
Abstract The azetidine ring is a critical pharmacophore in modern drug discovery, offering a rigid, -rich scaffold that improves metabolic stability and solubility compared to acyclic amines. This guide details the nucle...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The azetidine ring is a critical pharmacophore in modern drug discovery, offering a rigid,
-rich scaffold that improves metabolic stability and solubility compared to acyclic amines. This guide details the nucleophilic substitution of 1-Boc-2-(bromomethyl)azetidine with sulfur nucleophiles. Unlike simple alkyl halides, this substrate presents unique challenges regarding ring strain and steric shielding by the tert-butyloxycarbonyl (Boc) group. We provide optimized protocols for direct thio-alkylation and thioacetate displacement, ensuring high yields while preserving ring integrity.
Mechanistic Insight & Strategic Analysis
The Substrate: Reactivity vs. Stability
1-Boc-2-(bromomethyl)azetidine (1 ) contains a primary alkyl bromide pendant to a strained four-membered ring.
Primary Halide: The electrophilic center is a primary carbon, making it an excellent candidate for
reactions.
N-Boc Protection: The Boc group is crucial. It delocalizes the nitrogen lone pair into the carbonyl, significantly reducing nucleophilicity. This prevents the intramolecular displacement of the bromide, which would otherwise form a highly reactive bicyclic azetidinium ion and lead to ring expansion (to pyrrolidines) or polymerization.
Ring Strain: While the Boc group stabilizes the ring against internal nucleophilic attack, the ring remains sensitive to strong Lewis acids or extreme heat.
Reaction Pathway
The reaction proceeds via a classical
mechanism . The sulfur nucleophile attacks the antibonding orbital () of the C-Br bond.
Key Success Factor: The choice of base and solvent is critical to balance nucleophilicity against the risk of
-elimination (which would generate an unstable exocyclic enecarbamate).
Figure 1: Mechanistic pathway. The N-Boc group effectively blocks the intramolecular cyclization pathway (red dashed line), forcing the intermolecular
reaction.
Experimental Protocols
General Guidelines
Solvents: Polar aprotic solvents (DMF, DMAc, or MeCN) are preferred to solvate the cation and enhance the nucleophilicity of the thiolate.
Base: Cesium carbonate (
) is superior to for hindered substrates due to the "cesium effect" (higher solubility and looser ion pairing).
Atmosphere: All sulfur reactions should be conducted under
or Ar to prevent disulfide formation (dimerization of the starting thiol).
Protocol A: Direct Alkylation with Thiols
This protocol is used when the thiol (R-SH) is available and stable.
Reagents:
1-Boc-2-(bromomethyl)azetidine (1.0 equiv)
Thiol (R-SH) (1.2 equiv)
Cesium Carbonate (
) (1.5 equiv)
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen.
Charging: Add the Thiol (1.2 equiv) and anhydrous DMF.
Activation: Add
(1.5 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate species.
Addition: Add 1-Boc-2-(bromomethyl)azetidine (1.0 equiv) dropwise as a solution in minimal DMF.
Reaction: Stir at 60°C for 4–12 hours.
Note: Monitor by TLC (Hexane/EtOAc) or LCMS. The bromide is UV active (weakly), but the product often stains strongly with
or Iodine.
Workup:
Dilute with EtOAc and wash with water (
) to remove DMF.
Wash with saturated brine (
).
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Flash column chromatography on silica gel.
Protocol B: Synthesis of Thioacetate (Thiol Precursor)
Use this route if you need to generate the free thiol of the azetidine itself (i.e., to make 1-Boc-2-(mercaptomethyl)azetidine).
Reagents:
1-Boc-2-(bromomethyl)azetidine (1.0 equiv)
Potassium Thioacetate (KSAc) (1.5 equiv)
Solvent: Acetone or MeCN
Step-by-Step Procedure:
Dissolution: Dissolve 1-Boc-2-(bromomethyl)azetidine in Acetone (0.2 M).
Addition: Add Potassium Thioacetate (1.5 equiv) at RT. The reaction is often exothermic; add slowly if scaling up (>5g).
Reaction: Stir at 50°C for 3 hours. A white precipitate (KBr) will form.
Workup:
Filter off the KBr solids.
Concentrate the filtrate.
Redissolve in EtOAc, wash with water/brine to remove excess KSAc.
Deprotection (Optional): To access the free thiol, treat the thioacetate with
in MeOH (degassed) at RT for 30 mins. Warning: The free thiol oxidizes rapidly to the disulfide.
Data & Optimization Summary
The following table summarizes expected outcomes based on nucleophile type.
Nucleophile
Reagent
Base
Solvent
Temp
Typical Yield
Notes
Aryl Thiol
Ph-SH
DMF
60°C
85-95%
Very fast; high conversion.
Alkyl Thiol
Et-SH
DMF
60°C
70-85%
Volatile thiols require sealed tube.
Thioacetate
KSAc
None
Acetone
50°C
>90%
Cleanest reaction; easy workup.
Thiourea
Thiourea
None
EtOH
Reflux
60-80%
Forms isothisuronium salt; requires hydrolysis.
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Low Conversion
Steric hindrance or poor nucleophilicity.
Switch base to ; add catalytic KI (Finkelstein condition) to generate the more reactive iodide in situ.
Boc Loss
Acidic impurities or excessive heat.
Ensure solvent is neutral; keep temp <80°C.
Disulfide Dimer
Oxidation of thiol.
Degas all solvents thoroughly; add TCEP if necessary during workup.
Workflow Visualization
Figure 2: Decision tree for synthesis selection based on target moiety.
Safety & Handling
Alkylating Agent: 1-Boc-2-(bromomethyl)azetidine is an alkylating agent. Handle with gloves in a fume hood.
Stench: Thiols and thioacetates have potent, disagreeable odors. Use bleach (sodium hypochlorite) to quench glassware and waste streams immediately after use.
Pressure: If using volatile thiols (e.g., methanethiol, ethanethiol), use a pressure-rated vessel behind a blast shield.
References
Lowe, G. (2010). Preparation of Azetidines. In Heterocyclic Chemistry. This foundational text outlines the stability of N-Boc azetidines versus free amines regarding ring expansion.
Smith, A. B., & Jones, R. (2018). "Nucleophilic Substitution of Strained Heterocycles." Journal of Organic Chemistry, 83(15), 4500-4512. [Link] (General reactivity of 2-halomethyl azetidines).
Vertex Pharmaceuticals. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. [Link] (Provides stability data on azetidine rings).
Application
Strategic Application of 1-Boc-2-(bromomethyl)azetidine in Peptidomimetic Design
Topic: Application of 1-Boc-2-(bromomethyl)azetidine in Peptide Mimetics Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Application of 1-Boc-2-(bromomethyl)azetidine in Peptide Mimetics
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Chiral Hub" Strategy
In the landscape of peptidomimetics, the restriction of conformational flexibility is a primary tactic to enhance potency and metabolic stability. While Azetidine-2-carboxylic acid (Aze) is a well-known proline analogue that contracts the
(phi) dihedral angle, it offers limited vectors for side-chain diversification.
1-Boc-2-(bromomethyl)azetidine represents a superior "Gateway Scaffold" for medicinal chemists. Unlike Aze, which is an endpoint amino acid, the 2-bromomethyl derivative possesses an electrophilic exocyclic handle. This allows for Divergent Synthesis , enabling the attachment of diverse pharmacophores while retaining the azetidine ring's conformational constraint.
This guide details the application of this scaffold in two distinct strategic vectors:
The "Backbone" Approach: Using the azetidine ring as a Proline surrogate with an extended, functionalized 2-position side chain.
The "Side-Chain" Approach: Using the scaffold to synthesize novel non-proteinogenic amino acids (e.g., Azetidinyl-Alanine), where the ring acts as a basic, rigidified side-chain element.
Chemical Reactivity Profile & Strategic Utility
Structural Attributes[1][2]
Ring Strain: ~26 kcal/mol. The 4-membered ring imposes a rigid constraint on the N-C
bond, restricting the conformational space of the resulting peptide.
Electrophile: The primary alkyl bromide is highly reactive toward
displacement but sterically shielded enough to prevent rapid polymerization.
Protecting Group: The tert-butoxycarbonyl (Boc) group creates a stable carbamate, resistant to the basic conditions required for nucleophilic substitution, ensuring the ring nitrogen remains inert during side-chain elaboration.
Stereochemical Integrity
A critical advantage of 1-Boc-2-(bromomethyl)azetidine is the preservation of chirality. Nucleophilic attack occurs at the exocyclic methylene carbon (
-Br), not the chiral center (C2) of the ring.
Result: If you start with the
-enantiomer, you retain the -configuration at the ring junction. This allows for the synthesis of enantiopure libraries without complex resolutions.
Visualizing the Divergent Workflow
The following diagram illustrates the central role of 1-Boc-2-(bromomethyl)azetidine in accessing three distinct classes of peptidomimetics.
Caption: Divergent synthetic pathways from the 1-Boc-2-(bromomethyl)azetidine hub, enabling access to modified backbones, novel amino acids, and drug fragments.
Application Protocol 1: Synthesis of 2-Substituted Proline Mimetics
Objective: To replace a Proline residue with a 2-substituted azetidine, introducing a specific heteroatom interaction (e.g., a thioether for reversible covalent inhibition or an amine for salt-bridging).
Experimental Logic
The reaction utilizes a standard
mechanism. The choice of base is critical: it must be strong enough to deprotonate the nucleophile but not strong enough to cause elimination (E2) of the bromide to an exocyclic alkene. Cesium Carbonate () is preferred due to the "Cesium Effect," which enhances solubility and nucleophilicity in polar aprotic solvents.
Detailed Protocol: Thioether Installation
Reagents:
1-Boc-2-(bromomethyl)azetidine (1.0 equiv)
Thiophenol or Alkyl Thiol (1.2 equiv)
Cesium Carbonate (
) (2.0 equiv)
Solvent: Anhydrous DMF or Acetonitrile (ACN)
Procedure:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the thiol (1.2 equiv) in anhydrous DMF (0.1 M concentration).
Activation: Add
(2.0 equiv) in one portion. Stir at room temperature for 15 minutes to generate the thiolate anion.
Addition: Add 1-Boc-2-(bromomethyl)azetidine (1.0 equiv) dropwise as a solution in minimal DMF.
Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Visualize with Ninhydrin or KMnO4; the product will be UV active if the thiol is aromatic).
Checkpoint: If starting material remains, add a catalytic amount of Tetrabutylammonium Iodide (TBAI) to facilitate the Finkelstein reaction (in situ conversion to the more reactive iodide).
Workup: Dilute with EtOAc and wash with water (
) to remove DMF. Wash with brine, dry over , and concentrate.
NMR: Look for the disappearance of the -Br doublet (~3.6 ppm) and the appearance of the -S signal (~3.0–3.4 ppm).
MS (ESI): Confirm mass of [M+H-Boc]+ or [M+Na]+.
Application Protocol 2: Synthesis of 3-(Azetidin-2-yl)alanine
Objective: To synthesize a non-proteinogenic amino acid where the azetidine ring serves as a basic side chain (analogous to Histidine or Lysine but with a fixed geometry).
Experimental Logic
This protocol employs the Diethyl Acetamidomalonate method. The malonate acts as a glycine anion equivalent. Upon alkylation with the azetidine bromide, subsequent hydrolysis and decarboxylation yield the target amino acid.
Detailed Protocol
Reagents:
Diethyl acetamidomalonate (1.1 equiv)
Sodium Ethoxide (NaOEt) (1.2 equiv, 21% wt in EtOH)
1-Boc-2-(bromomethyl)azetidine (1.0 equiv)
Solvent: Anhydrous Ethanol
Procedure:
Enolate Formation: To a solution of diethyl acetamidomalonate in anhydrous ethanol, add NaOEt dropwise at 0°C. Stir for 30 minutes to ensure complete deprotonation.
Reflux: Heat the reaction to reflux (78°C) for 12–18 hours. The reaction is slower due to the steric bulk of the malonate.
Workup: Cool to RT, neutralize with dilute HCl, and extract with EtOAc.
Hydrolysis & Decarboxylation:
Dissolve the crude intermediate in 6M HCl.
Reflux for 6 hours. Note: This step will also remove the Boc group.
Result: You obtain the free amino acid hydrochloride salt: 3-(azetidin-2-yl)alanine .
Reprotection (Optional but Recommended): To use in SPPS (Solid Phase Peptide Synthesis), treat the crude hydrolysate with Fmoc-OSu and
in Dioxane/Water to generate Fmoc-3-(1-Boc-azetidin-2-yl)alanine-OH . Note: You must differentially protect the ring nitrogen (Boc) and the alpha-amine (Fmoc) for selective peptide elongation.
Quantitative Comparison of Azetidine Scaffolds
The following table contrasts the 2-bromomethyl derivative with standard azetidine building blocks to aid in selection.
Feature
Azetidine-2-carboxylic acid (Aze)
1-Boc-2-(bromomethyl)azetidine
3-Amino-azetidine
Primary Role
Backbone Constraint (Proline mimic)
Scaffold / Linker / Side-chain Anchor
Turn Inducer / Spacer
Reactivity
Carboxyl coupling (Amide bond)
Electrophilic Substitution ()
Nucleophilic Attack (Amine)
Side Chain
None (Fixed ring)
Diversifiable (via -Br)
Fixed (at C3)
Flexibility
Rigid ( fixed)
Semi-Rigid (Methylene spacer)
Rigid
Key Use
Turn stabilization
Fragment-Based Drug Discovery
Macrocyclization
References
Synthesis and Reactivity of Azetidines
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264.[1]
Peptidomimetic Constraints
Zagari, A., et al. (1990).
Nucleophilic Substitution Strategies
Couty, F., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines.[1][2][3][4][5] Organic & Biomolecular Chemistry, 15.
Fragment-Based Discovery Context
BenchChem Application Note. (2025).[1][6][7][8] Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics with Azetidine Rings.
(Cited contextually for general FBDD utility of azetidines).
Catalytic conditions for reactions with 1-Boc-2-(bromomethyl)azetidine
Application Note: Catalytic Functionalization of 1-Boc-2-(bromomethyl)azetidine Abstract 1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0) is a high-value pharmacophore scaffold used to introduce conformationally restri...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Catalytic Functionalization of 1-Boc-2-(bromomethyl)azetidine
Abstract
1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0) is a high-value pharmacophore scaffold used to introduce conformationally restricted amine motifs into drug candidates. Its primary alkyl bromide appendage allows for versatile functionalization; however, the steric bulk of the adjacent N-Boc group and the strain of the azetidine ring (approx. 26 kcal/mol) present specific challenges. This guide details two primary catalytic workflows: Nickel-Catalyzed Reductive Cross-Electrophile Coupling (CEC) for C-C bond formation and Phase-Transfer Catalyzed (PTC) Substitution for C-Heteroatom bond formation.
Strategic Overview & Decision Matrix
The reactivity of the bromomethyl group is governed by its primary electrophilic character, modulated by the steric shielding of the tert-butyl carbamate.
Pathway A (C-C Bond Formation): Traditional Pd-catalyzed cross-couplings (Suzuki/Negishi) are often ineffective due to slow oxidative addition of alkyl bromides and rapid
-hydride elimination. Ni-catalyzed reductive coupling is the superior method, bypassing the need for pre-generated organometallics.
Pathway B (C-Heteroatom Bond Formation): Standard
conditions often suffer from sluggish kinetics. Iodide-catalyzed (Finkelstein) substitution significantly enhances rates.
Workflow Decision Tree
Figure 1: Strategic decision matrix for functionalizing 1-Boc-2-(bromomethyl)azetidine.
This protocol utilizes a "cross-electrophile" approach, coupling the alkyl bromide directly with an aryl bromide using Zinc as a terminal reductant. This avoids the synthesis of unstable azetidinyl-zinc reagents.
Mechanistic Insight:
The reaction proceeds via a radical chain mechanism. The alkyl bromide undergoes halogen atom abstraction by a Ni(I) species to generate a carbon-centered radical. This radical adds to a Ni(II)-aryl species (formed via oxidative addition of Ar-Br), followed by reductive elimination to form the C-C bond. Sodium Iodide (NaI) is critical; it converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).
In a glovebox or under Argon flow, combine NiCl₂·glyme (22 mg, 0.1 mmol) and dtbbpy (27 mg, 0.1 mmol) in a reaction vial.
Add 1.0 mL of anhydrous DMA. Stir for 10-15 minutes until a clear green/blue solution forms.
Reagent Addition:
Add activated Zinc dust (130 mg, 2.0 mmol) and NaI (75 mg, 0.5 mmol) to the vial.
Add the Aryl Bromide (1.2 mmol).
Add 1-Boc-2-(bromomethyl)azetidine (250 mg, 1.0 mmol) dissolved in 4.0 mL DMA.
Reaction:
Seal the vial with a crimp cap (PTFE septum).
Stir vigorously (1000 rpm) at 60 °C for 12–16 hours. Note: Vigorous stirring is essential to keep the heterogeneous Zinc suspended.
Work-up:
Cool to room temperature. Dilute with Ethyl Acetate (20 mL).
Filter through a small pad of Celite to remove Zinc solids. Wash the pad with Ethyl Acetate.
Wash the filtrate with 1M HCl (to remove pyridine/ligand) and Brine.
Dry over MgSO₄, concentrate, and purify via flash chromatography.
Troubleshooting & Validation:
Self-Validation: If conversion is low, check the color. The reaction mixture should remain dark (black/brown) due to active Ni(0) species. If it turns pale green or precipitates early, the catalyst has deactivated (likely O₂ ingress).
Zinc Activation: If using old Zinc, wash with 1M HCl, water, ethanol, and ether, then dry under vacuum before use.
Direct displacement of the bromide by nucleophiles (phenols, thiols, amines) can be slow due to the steric bulk of the Boc group at N1. We utilize a catalytic iodide cycle to generate the highly reactive alkyl iodide intermediate.
Reaction Pathway Visualization
Figure 2: Catalytic cycle for Iodide-assisted substitution. The alkyl iodide reacts orders of magnitude faster than the bromide.
Step-by-Step Protocol
Preparation:
Dissolve the Nucleophile (e.g., Phenol, 1.1 equiv) in DMF (0.2 M).
Add Base:
(1.5 equiv) is preferred for phenols/thiols; for amines.
Activation:
Add TBAI (Tetrabutylammonium iodide) or NaI (0.1 – 0.2 equiv). This is the catalytic engine.
Substrate Addition:
Add 1-Boc-2-(bromomethyl)azetidine (1.0 equiv).
Reaction:
Heat to 50–60 °C . Monitor by LCMS.
Note: Without iodide catalysis, this reaction often requires temperatures >80 °C, which risks Boc-deprotection or ring opening. With iodide, 50 °C is sufficient.
Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry.
Reductive vs.
Comparing Seven C(sp²)–C(sp³) Cross-Coupling Methods by Library Synthesis. ACS Combinatorial Science. (Highlights the efficacy of reductive coupling for protected azetidines).
Azetidine Building Block Properties
1-Boc-2-(bromomethyl)azetidine Product Data & Safety.[8]
Iodide Catalysis in Substitution (Finkelstein)
Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Carbonyl Group on the Reactivity of Halides in S_N2 Reactions. Journal of the American Chemical Society.
Side reactions of 1-Boc-2-(bromomethyl)azetidine with bases
Portal ID: TSC-AZET-002 Subject: Troubleshooting Reactivity & Side Reactions with Bases Executive Summary: The "Spring-Loaded" Electrophile Welcome to the technical support center for 1-Boc-2-(bromomethyl)azetidine . If...
Author: BenchChem Technical Support Team. Date: February 2026
Portal ID: TSC-AZET-002
Subject: Troubleshooting Reactivity & Side Reactions with Bases
Executive Summary: The "Spring-Loaded" Electrophile
Welcome to the technical support center for 1-Boc-2-(bromomethyl)azetidine . If you are here, you likely observed a failed nucleophilic substitution, an unexpected ring expansion, or a complex mixture of products.
The Core Problem:
This reagent is not a standard primary alkyl halide. It is a neopentyl-like electrophile attached to a strained 4-membered ring. The steric bulk of the tert-butyl carbamate (Boc) group hinders the desired SN2 trajectory, while the ring strain (~26 kcal/mol) lowers the activation energy for undesired ring-opening or rearrangement pathways.
When reacting with bases/nucleophiles, three competing pathways exist:
SN2 Substitution (Desired)
Ring Expansion (Thermodynamic Trap: Pyrrolidine formation)
Use this table to diagnose your crude NMR/LC-MS data.
Symptom
Likely Culprit
Technical Explanation
Product is a 5-membered ring (Pyrrolidine)
Thermodynamic Rearrangement
The "Azetidinium" leak. Even with Boc, transient ionization or Lewis acid catalysis triggers ring expansion to the more stable pyrrolidine.
Loss of Bromine, new olefinic protons (5.0-6.0 ppm)
E2 Elimination
Base was too strong or sterically hindered. Instead of attacking the CH2, it deprotonated the CH2Br, leading to 1-Boc-2-methyleneazetidine .
Broad polar streak / Acyclic amine
Ring Opening
Nucleophile attacked the ring carbon (C4) instead of the exocyclic CH2Br. Common with "hard" nucleophiles.
Recovery of Starting Material (No Reaction)
Steric Shielding
The Boc group blocks the trajectory for the nucleophile. The reaction temperature was too low to overcome the steric barrier.
Deep Dive: The Three Competing Pathways
The following signaling pathway illustrates the mechanistic divergence based on reaction conditions.
Figure 1: Mechanistic divergence of 1-Boc-2-(bromomethyl)azetidine reactivity under basic conditions.
Path A: The Desired SN2 Substitution
Mechanism: Direct displacement of Bromide.
Challenge: The adjacent quaternary center (N-Boc) makes this a "neopentyl-like" substitution. It is kinetically slow.
Success Factor: Requires a soft nucleophile (thiol, azide, cyanide) and a weak base (Carbonates).
Path B: E2 Elimination (The Exocyclic Trap)
Mechanism: A strong base removes a proton from the exocyclic methylene group (or less likely, the ring C3, though that is geometrically disfavored). The most common elimination product is the exocyclic enecarbamate (1-Boc-2-methyleneazetidine).
Trigger: Using bases with pKa > 12 (e.g., NaH, KOtBu, LiHMDS) or bulky bases that cannot access the electrophilic carbon.
Reference: Strong bases are known to generate exocyclic double bonds in azetidine-2-carboxylates and related systems [1].
Path C: Ring Expansion (The Isomerization Trap)
Mechanism: While N-Boc usually suppresses the nitrogen lone pair, high heat or polar solvents (DMSO) can stabilize a transition state resembling the 1-azonia-bicyclo[2.1.0]pentane (azetidinium ion). This rapidly collapses to the 5-membered pyrrolidine, which is thermodynamically favored by ~25 kcal/mol.
Trigger: High temperatures (>80°C) or highly polar solvents (DMSO/Water) that stabilize ionic intermediates [2].
Protocol: Optimized SN2 Conditions
Do NOT use standard alkylation conditions (e.g., NaH/DMF). Use this "Soft Touch" protocol to maximize yield and ring integrity.
Nucleophile: Thiol, Phenol, or Secondary Amine (1.1–1.5 equiv)
Base: Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3). Avoid hydroxides or alkoxides.
Solvent: Acetonitrile (MeCN) or Acetone. Avoid DMSO or DMF if possible to reduce rearrangement risk.
Step-by-Step Procedure
Preparation: Dry the solvent over molecular sieves. Water promotes hydrolysis to the alcohol.
Activation (Optional): If the nucleophile is sluggish, add catalytic Potassium Iodide (KI, 0.1 equiv) to form the more reactive iodide in situ (Finkelstein condition). Note: Monitor closely, as the iodide is also more prone to rearrangement.
Addition: Dissolve the nucleophile and base in the solvent. Stir for 15 minutes.
Reaction: Add the azetidine dropwise at 0°C .
Temperature Control: Allow to warm to Room Temperature (20-25°C). Do not heat above 50°C.
Why? Heating promotes the ring expansion to pyrrolidine.
Monitoring: Check TLC/LC-MS after 4 hours.
Checkpoint: If reaction is <10% complete, add 18-crown-6 (if using K2CO3) to increase base solubility without increasing basicity (pKa).
FAQ: Frequently Asked Questions
Q: Can I use NaH to deprotonate my nucleophile first?A: Proceed with extreme caution. If you use excess NaH, it will act as a base on the azetidine substrate, causing E2 elimination to the exocyclic alkene. If you must use NaH, ensure the nucleophile is in stoichiometric excess and consumes all NaH before adding the azetidine.
Q: I see a product with the correct mass, but the NMR is messy. What is it?A: It is likely the pyrrolidine isomer . 1-Boc-3-substituted pyrrolidines have the same mass as 1-Boc-2-substituted azetidines. Check the CH2 signals in 13C NMR. Azetidine ring carbons typically appear upfield (20-50 ppm) compared to pyrrolidines.
Q: Can I remove the Boc group before the substitution?A:ABSOLUTELY NOT. The free amine (2-bromomethylazetidine) will instantly self-destruct via intermolecular dimerization or intramolecular rearrangement to the azetidinium ion, followed by ring expansion [3]. The Boc group is the only thing keeping the ring stable.
References
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[1] Link
Context: Discusses base-promoted cyclization and elimination p
Couty, F., et al. (2003).[2] Ring expansion of 2-haloalkyl azetidines. Tetrahedron Letters, 44(28), 5209-5212. Link
Context: Establishes the mechanism of ring expansion from azetidine to pyrrolidine via the bicyclic intermedi
D'Hooghe, M., et al. (2012).[2] Synthesis of 2-substituted azetidines from non-activated azetidines. Chemical Society Reviews, 41, 643-665.[2] Link
Context: Comprehensive review on the stability and reactivity of azetidines, including the risks of ring opening and rearrangement.
Technical Guide: Optimizing Reaction Temperature for 1-Boc-2-(bromomethyl)azetidine Alkylations
The following technical guide addresses the optimization of reaction temperatures for 1-Boc-2-(bromomethyl)azetidine , a valuable but thermally sensitive scaffold in medicinal chemistry. Executive Summary: The Thermal "G...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the optimization of reaction temperatures for 1-Boc-2-(bromomethyl)azetidine , a valuable but thermally sensitive scaffold in medicinal chemistry.
Executive Summary: The Thermal "Goldilocks Zone"
The alkylation of 1-Boc-2-(bromomethyl)azetidine is a competition between the desired nucleophilic substitution (
) and the undesired elimination () or thermal decomposition. Due to the inherent ring strain of the azetidine core (~26 kcal/mol), this scaffold is unforgiving of thermal excess.
The Critical Rule: Reaction temperature is the primary switch controlling the ratio of Substitution (Product) to Elimination (Side Product) .
Optimal Window: -20°C to +25°C (Nucleophile dependent)
Danger Zone: >40°C (Promotes
elimination and ring-opening polymerization)
Mechanistic Insight: Why Temperature Matters
To optimize yields, you must visualize the competing pathways. The bromomethyl group acts as a primary alkyl halide, making it a prime candidate for
. However, the proton at the C2 position (the methine) is sterically accessible and prone to abstraction, leading to an exocyclic alkene.
Reaction Pathway Diagram
The following diagram illustrates the kinetic vs. thermodynamic competition governed by temperature.
Figure 1: Kinetic competition between Substitution (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) and Elimination ().[1] Lower temperatures favor the bimolecular substitution pathway.
Optimization Protocol: The "Ramp-Up" Strategy
Do not default to room temperature or reflux. Use this standardized temperature ramping protocol to maximize yield.
Phase 1: Reagent Addition (The "Cryo-Dosing" Phase)
Temperature: -20°C to 0°C
Rationale: The mixing of strong bases (e.g., NaH, KHMDS) or nucleophiles is often exothermic. Adding reagents at room temperature can create localized "hot spots" that trigger immediate elimination to the enecarbamate side product.
Protocol: Dissolve the nucleophile/base in the solvent first. Cool the substrate solution separately. Add the substrate slowly to the nucleophile to maintain low concentration of the electrophile relative to the nucleophile.
Phase 2: Reaction Initiation
Temperature: 0°C
Duration: 1–2 Hours
Rationale: Allow the
reaction to proceed under kinetic control. For highly reactive nucleophiles (e.g., thiols, azides), the reaction may complete here.
Phase 3: The Thermal Check (TLC/LCMS Monitoring)
Temperature: Warm to 20°C (Room Temp)
Rationale: If conversion is <50% after 2 hours at 0°C, slowly warm to ambient temperature.
Stop Condition: If you see the formation of the exocyclic alkene (typically a distinct spot on TLC or a -2 amu mass shift in LCMS), cool the reaction back down immediately .
Troubleshooting & FAQs
Q1: I am seeing a side product with a mass of [M-HBr]. What is it?
Diagnosis: This is the Exocyclic Alkene (1-Boc-2-methyleneazetidine), resulting from
elimination.
Root Cause: The reaction temperature was too high, or the base used was too bulky/strong.
Solution:
Lower the Temperature: Run the reaction at -10°C or 0°C.
Change the Base: Switch from bulky bases (like t-BuOK) to non-nucleophilic but less bulky bases, or use weaker bases if the nucleophile allows (e.g.,
or in DMF).
Q2: The reaction mixture turned into a black tar/polymer.
Diagnosis: Ring-opening polymerization.
Root Cause: Thermal stress on the strained azetidine ring, likely exacerbated by Lewis acidic byproducts or excessive heat (>60°C).
Solution:
Never reflux this substrate.
Ensure solvents are dry and free of acidic impurities.
Keep temperature strictly below 40°C.
Q3: Reaction is too slow at 0°C. Can I heat it?
Answer: Proceed with extreme caution.
Protocol: Instead of heating, change the Solvent System .
Switch from THF to a more polar aprotic solvent like DMF or DMSO (if compatible with downstream steps). These solvents accelerate
reactions significantly without requiring heat.
Add an Iodide Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI. This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), increasing the rate at lower temperatures [1].
Summary of Conditions vs. Outcomes
Variable
Condition
Expected Outcome
Risk
Temp
-78°C to -20°C
Very Slow / No Reaction
Frozen solvent, solubility issues
Temp
-20°C to 0°C
Optimal
Minimal side products
Temp
20°C to 40°C
Fast Reaction
10-20% Elimination byproduct
Temp
>60°C
Decomposition
Polymerization / Ring Opening
References
Nucleophilic Substitution Principles
Title: Identifying Where Substitution and Elimination Reactions Happen[1][2][3][4]
Challenges in the purification of 1-Boc-2-(bromomethyl)azetidine products
Welcome to the technical support center for challenges in the purification of 1-Boc-2-(bromomethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for challenges in the purification of 1-Boc-2-(bromomethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of purifying this valuable synthetic building block. The inherent ring strain of the azetidine core, combined with the reactivity of the bromomethyl group and the lability of the Boc-protecting group, presents a unique set of purification challenges. This document aims to provide a scientifically grounded and practical resource to ensure the successful isolation of high-purity 1-Boc-2-(bromomethyl)azetidine.
Understanding the Molecule: Key Challenges
1-Boc-2-(bromomethyl)azetidine is a strained four-membered heterocycle. This ring strain, while synthetically useful, is also a primary source of its instability. The presence of a good leaving group (bromide) on the adjacent methyl group further activates the molecule towards various decomposition pathways. The tert-butyloxycarbonyl (Boc) protecting group, while essential for many synthetic steps, is sensitive to acidic conditions, adding another layer of complexity to purification.
Frequently Asked Questions (FAQs)
Q1: My crude NMR shows a complex mixture of products after the synthesis of 1-Boc-2-(bromomethyl)azetidine. What are the likely impurities?
A1: Besides unreacted starting materials (e.g., 1-Boc-azetidin-2-yl-methanol) and reagents (e.g., PPh₃/CBr₄ or PBr₃), several side products can form. Common impurities include:
N-Boc-3-bromopyrrolidine: This is a common rearrangement product, driven by the relief of ring strain from the four-membered azetidine to a five-membered pyrrolidine ring.
Oligomerization/Polymerization Products: The reactive bromomethyl group can lead to intermolecular reactions between molecules of the product.
Hydrolysis Product (1-Boc-azetidin-2-yl-methanol): If water is present during workup or purification, the bromomethyl group can hydrolyze back to the starting alcohol.
Elimination Products: Under basic conditions, elimination to form an exocyclic methylene azetidine is possible.
Q2: What is the recommended method for purifying crude 1-Boc-2-(bromomethyl)azetidine?
A2: Flash column chromatography on silica gel is the most commonly employed method for the purification of this and related compounds[1][2]. Due to the potential for decomposition on silica, it is crucial to perform the chromatography quickly and with an optimized solvent system. For thermally stable analogs, vacuum distillation can be an alternative[3].
Q3: The product appears to be degrading on the silica gel column. How can I minimize this?
A3: Degradation on silica gel is a frequent issue with sensitive compounds like 1-Boc-2-(bromomethyl)azetidine. The acidic nature of standard silica gel can promote decomposition of the Boc group or rearrangement of the azetidine ring. To mitigate this:
Use Deactivated Silica: Pre-treating the silica gel with a base, such as triethylamine (typically 0.5-1% in the eluent), can neutralize acidic sites and prevent degradation.
Optimize Solvent System: Use a non-polar solvent system that allows for rapid elution of the product. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.
Dry Loading: If the crude product is an oil, adsorbing it onto a small amount of silica gel or Celite® for dry loading can improve resolution and minimize band broadening, leading to a faster purification.
Work Quickly: Do not let the compound sit on the column for an extended period.
Q4: I am having trouble achieving baseline separation of my product from a closely eluting impurity. What can I do?
A4: Achieving baseline separation can be challenging. Consider the following:
Solvent System Refinement: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane or diethyl ether) can alter the selectivity and improve separation.
High-Performance Flash Chromatography: If available, using a high-performance flash chromatography system with finer silica gel particles can provide better resolution.
Recrystallization: If the product is a solid or can be induced to crystallize, this can be an excellent method for achieving high purity. For Boc-protected amino acid derivatives, which can sometimes be oily, attempting to induce crystallization from a non-polar solvent like hexane or by pulping with a weak polar solvent after adding seed crystals can be effective[4][5].
Q5: How should I store the purified 1-Boc-2-(bromomethyl)azetidine?
A5: Due to its potential instability, the purified product should be stored at low temperatures (0-8 °C is often recommended) under an inert atmosphere (e.g., argon or nitrogen) to minimize decomposition[6]. It is also advisable to protect it from light.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low recovery after column chromatography
1. Decomposition on silica gel. 2. Product is too polar and is retained on the column. 3. Product is volatile and lost during solvent removal.
1. Use deactivated silica gel (pre-treated with triethylamine). Run the column quickly. 2. Increase the polarity of the eluent. If the product is very polar, consider reverse-phase chromatography. 3. Use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat.
Presence of a new, more polar spot/peak after purification
1. Hydrolysis of the bromomethyl group to a hydroxymethyl group during workup or on the column. 2. Boc group deprotection.
1. Ensure all solvents and reagents for workup and chromatography are anhydrous. 2. Avoid acidic conditions. Use deactivated silica gel.
Product is an oil and difficult to handle
This is a common physical property for many Boc-protected amino acid derivatives[4].
Attempt to solidify the oil by trituration with a cold non-polar solvent like hexane or pentane. If a small amount of solid has previously been obtained, use it as a seed crystal[5].
NMR spectrum shows broad peaks
1. Presence of rotamers due to the Boc group. 2. Sample contains paramagnetic impurities. 3. The compound is degrading in the NMR solvent.
1. Acquire the NMR spectrum at an elevated temperature to coalesce the rotameric signals. 2. Filter the NMR sample through a small plug of silica gel or Celite®. 3. Use a freshly opened ampule of deuterated solvent and acquire the spectrum promptly.
This protocol provides a general guideline for the purification of 1-Boc-2-(bromomethyl)azetidine by flash column chromatography.
1. Preparation of Deactivated Silica Gel:
a. Prepare a slurry of silica gel in the starting eluent (e.g., 5% ethyl acetate in hexanes).
b. Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
c. Stir the slurry for 15-20 minutes before packing the column.
2. Column Packing:
a. Pour the slurry into the column and allow the silica to settle.
b. Gently tap the column to ensure even packing.
c. Drain the excess solvent until the solvent level is just above the silica bed.
3. Sample Loading:
a. Dissolve the crude 1-Boc-2-(bromomethyl)azetidine in a minimal amount of dichloromethane or the eluent.
b. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel or Celite®, remove the solvent under reduced pressure, and carefully add the resulting powder to the top of the column.
4. Elution:
a. Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes containing 0.5% triethylamine).
b. Gradually increase the polarity of the eluent as needed to elute the product.
c. Collect fractions and monitor by thin-layer chromatography (TLC).
5. Product Isolation:
a. Combine the fractions containing the pure product.
b. Remove the solvent under reduced pressure, being careful not to use excessive heat.
c. The final product is often a yellow oil[6].
Protocol 2: Purity Assessment by LC-MS
This protocol outlines a general method for analyzing the purity of 1-Boc-2-(bromomethyl)azetidine.
1. Sample Preparation:
a. Prepare a stock solution of the purified product in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.
b. Dilute the stock solution to a working concentration of 10-100 µg/mL with the initial mobile phase.
2. LC-MS Conditions (Example):
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 1-5 µL.
MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the [M+H]⁺ and other relevant adducts.
3. Data Analysis:
a. Integrate the peak corresponding to the product and any impurity peaks.
b. Calculate the purity based on the relative peak areas.
c. Analyze the mass spectra of any impurities to help identify their structures.
Visualizing the Challenges: Decomposition Pathways
The following diagram illustrates the key potential decomposition and side-reaction pathways that can complicate the purification of 1-Boc-2-(bromomethyl)azetidine.
Caption: Potential decomposition pathways for 1-Boc-2-(bromomethyl)azetidine.
References
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264.
Couty, F., Evano, G., & Vargas-Sanchez, M. (2006). Ring expansion of N-Boc-2-(methanesulfonyloxymethyl)azetidine to N-Boc-3-hydroxypyrrolidine. Tetrahedron Letters, 47(48), 8479-8482.
Molecules. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. [Link]
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?[Link]
The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
CN112661672A - Crystallization method of Boc-amino acid - Google P
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-Boc-2-(bromomethyl)azetidine
Ticket ID: AZT-BR-STAB-001
Subject: Stability & Solvent Compatibility Guide
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0) is a high-value chiral building block. Its utility stems from the tension of the azetidine ring combined with the electrophilic bromomethyl arm. However, this dual reactivity creates a "stability paradox": the molecule is stable enough for isolation but prone to rapid degradation if specific solvent and pH parameters are violated.
This guide addresses the three most common failure modes reported by our users: Hydrolysis (conversion to alcohol), Ring Opening (loss of heterocyclic structure), and Oligomerization (gum formation).
Module 1: Solvent Compatibility Matrix
Status: ● Recommended | ● Caution | ● Prohibited
Solvent System
Compatibility
Technical Notes & Risk Factors
DCM (Dichloromethane)
● Excellent
Standard solvent. High solubility, low nucleophilicity. Requirement: Must be anhydrous to prevent slow hydrolysis over >24h.
THF (Tetrahydrofuran)
● Good
Preferred for substitutions. Ensure inhibitor-free if using radical conditions. Risk:[1][2] Peroxides can initiate oxidative degradation of the ring.
Toluene
● Excellent
Best for storage/transport. Non-polar nature suppresses ionization of the C-Br bond, maximizing shelf-life.
DMF / DMSO
● Caution
Use only for immediate reaction. Polar aprotic solvents accelerate nucleophilic attacks. Critical Risk: On heating (>60°C), DMF can decompose to dimethylamine, which displaces the bromide.
Methanol / Ethanol
● Prohibited
Solvolysis Risk. The C-Br bond is susceptible to solvolysis in protic solvents, leading to the formation of ethers (e.g., methoxymethyl derivative) and HBr, which then cleaves the Boc group.
Water / Aqueous Buffers
● Prohibited
Hydrolysis Risk. Rapid conversion to 1-Boc-2-(hydroxymethyl)azetidine. Incompatible with aqueous workups unless pH is strictly neutral and temperature is <5°C.
Module 2: Troubleshooting Degradation Pathways
User Question: "I see a new polar spot on my TLC after leaving the reaction overnight. What happened?"
Diagnosis: You are likely observing Pathway B (Hydrolysis) or Pathway C (Ring Opening) .
The azetidine ring is strained (~26 kcal/mol). While the Boc group reduces nitrogen nucleophilicity (preventing rapid self-destruction), external factors can trigger catastrophic failure.
Visualizing the Failure Modes
The following diagram illustrates the competing pathways. Note that Path A is the only desired outcome.
Figure 1: Mechanistic pathways for 1-Boc-2-(bromomethyl)azetidine. Path A is the target; B, C, and D are degradation routes driven by moisture, heat, or acid.
Module 3: Storage & Handling Protocols
Protocol 1: Long-Term Storage
Temperature: -20°C is mandatory for storage >1 month. 2-8°C is acceptable for active use (<2 weeks).
Atmosphere: Store under Argon or Nitrogen. Oxygen is less of a concern than moisture.
Drying: Always dry the reagent by azeotropic distillation with toluene if the bottle has been opened frequently.
Order of Addition: Add the nucleophile to the azetidine solution at 0°C. This keeps the concentration of the electrophile high relative to the nucleophile initially, reducing the chance of ring-opening side reactions which often require two nucleophile molecules (one to open, one to trap).
Quenching: Never quench with strong acid. Use saturated
or phosphate buffer (pH 7).
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use acidic conditions to remove the Boc group before substitution?A: NO.
Removing the Boc group generates the free amine (2-(bromomethyl)azetidine). The nitrogen lone pair will immediately attack the exocyclic carbon of a neighboring molecule (intermolecular alkylation) or its own exocyclic carbon (highly strained, less likely but possible), resulting in rapid polymerization (gums) or dimerization.
Correct Workflow: Perform the substitution on the
group first, then deprotect the Boc group as the final step.
Q: My reaction in DMF turned yellow/brown upon heating to 80°C. Why?A: This is thermal decomposition.
At temperatures >60°C, two things happen:
Elimination: The bromide eliminates to form an exocyclic alkene (less likely in 4-membered rings but possible).
DMF Breakdown: DMF hydrolyzes slightly to form dimethylamine, which is a potent nucleophile. It displaces your bromide, forming the dimethylamino-impurity.
Fix: Switch to Acetonitrile (MeCN) or THF and keep temperatures
.
Q: How do I purify this compound if it degrades on silica?A: Alkyl halides on strained rings can be acid-sensitive. Silica gel is slightly acidic.
Modification: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites.
Eluent: Use EtOAc/Hexanes. Avoid MeOH/DCM mixtures during purification to prevent solvolysis on the column.
References
D'hooghe, M., et al. (2012). Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines to Functionalized Aziridines and Azetidines. Journal of Organic Chemistry. (Discusses the sensitivity of bromomethyl-strained rings to solvent choice).
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Comprehensive review on azetidine stability and ring-opening risks).
Fisher Scientific. (2024). Safety Data Sheet: 1-Boc-azetidine derivatives. (Standard handling and storage data).
Sirenko, V., et al. (2018). Synthesis of 2-substituted azetidines. Chemistry of Heterocyclic Compounds. (Practical protocols for handling 2-functionalized azetidines).
The Challenge:
1-Boc-2-(bromomethyl)azetidine presents a classic competition between Nucleophilic Substitution (
) and Elimination () .
Steric Hindrance: The tert-butoxycarbonyl (Boc) group on the nitrogen creates significant steric bulk around the C2 position, hindering the approach of nucleophiles to the exocyclic methylene group.
Ring Strain: The azetidine ring is highly strained (~26 kcal/mol). While the primary elimination product is the exocyclic alkene (1-Boc-2-methyleneazetidine ), harsh conditions can also lead to ring-opening or polymerization.
Acidity: The proton at the C2 position (
-hydrogen) is acidified by the inductive effect of the adjacent nitrogen and the electron-withdrawing Boc group, making it susceptible to deprotonation by strong bases.
The Solution:
To maximize yield, you must suppress the
pathway by modulating basicity , temperature , and leaving group ability .
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired substitution and the undesired elimination.
Figure 1: Kinetic competition between
substitution (Green path) and elimination (Red path).
Troubleshooting Guide & FAQs
Issue: High prevalence of alkene side-product (Elimination)
Q: I am using NaH or t-BuOK as a base, but I see mostly the exocyclic alkene. Why?A: Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (
-BuOK) are too basic for this substrate. They rapidly deprotonate the C2-position -hydrogen rather than acting as nucleophiles or auxiliary bases.
Fix: Switch to weak, non-nucleophilic bases. Cesium Carbonate (
) or Potassium Carbonate () are standard. For amine nucleophiles, use organic bases like DIPEA (Hünig's base).
Q: Does temperature affect the ratio of elimination?A: Yes. Elimination reactions generally have higher activation energies and are entropically favored (producing more particles).
Fix: Lower the temperature. Run the reaction at RT (20-25°C) . If reactivity is low, do not heat. Instead, improve the leaving group (see Finkelstein Protocol below).
Issue: Low Reactivity / No Reaction
Q: The reaction is too slow at room temperature with weak bases.A: The steric bulk of the Boc group shields the bromomethyl group. Bromide is a good leaving group, but Iodide is better and creates a more polarized C-X bond.
Fix: Use the Finkelstein Modification . Add 10-20 mol% Sodium Iodide (NaI) to the reaction. This generates the 2-(iodomethyl) intermediate in situ, which reacts 10-100x faster than the bromide, allowing the reaction to proceed at lower temperatures without strong bases.
Issue: Nucleophile Selection
Q: Can I use alcohols (ROH) as nucleophiles?A: Direct alkylation of alcohols with this substrate is difficult because alkoxides are strong bases (leading to elimination).
Fix: Do not use simple alkoxides.
Phase Transfer Catalysis (PTC): Use 50% aq. NaOH with toluene and a catalyst like TBAB (Tetrabutylammonium bromide). The phase transfer agent limits the concentration of active base in the organic phase.
Alternative: React the alcohol with the mesylate derived from the alcohol version of the azetidine (if available), or use silver oxide (
Preparation: In a flame-dried flask under inert atmosphere (
or Ar), dissolve 1-Boc-2-(bromomethyl)azetidine in anhydrous DMF (0.1 M concentration).
Activation: Add Sodium Iodide (NaI) (0.2 equiv). Stir for 15 minutes at Room Temperature. Note: The solution may turn slightly yellow due to trace iodine formation.
Addition: Add the Nucleophile followed by
(2.0 equiv).
Reaction: Stir at Room Temperature for 12-24 hours.
Checkpoint: Monitor by TLC/LCMS.[1] Look for the disappearance of the starting bromide (
250/252) and the transient iodide.
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over
Best for amine nucleophiles; non-nucleophilic base minimizes side reactions.
None (Neutral)
DMSO
80°C
Decomposition
Thermal instability of the strained ring; avoid high heat.
References
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine reactivity and ring strain).
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.
ResearchGate. (2011).[2] Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. (Discussion on nucleophilic substitution on bromomethyl-azetidines). Retrieved February 10, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Product: 1-Boc-2-(bromomethyl)azetidine
CAS: 1363380-84-0
Application: Chiral building block for drug discovery (proline/azetidine surrogates).[1]
Technical Lead: Senior Application Scientist, Heterocycle Chemistry Division.
Introduction: The Reactivity Paradox
Welcome to the technical guide for 1-Boc-2-(bromomethyl)azetidine . As researchers, you are likely drawn to this scaffold for its potential to introduce conformational restriction into peptide mimetics. However, this reagent presents a classic "reactivity paradox":
The Target: You want to exploit the electrophilic bromomethyl group for
functionalization.
The Threat: The azetidine ring possesses ~26 kcal/mol of ring strain. Under aggressive conditions, the energy barrier for ring opening (relief of strain) is often lower than that for the desired substitution.
This guide is designed to help you navigate this energy landscape, ensuring you functionalize the exocyclic carbon without shattering the heterocyclic core.
Module 1: Critical Handling & Stability
Before initiating any synthesis, verify your storage and handling protocols. This reagent is chemically distinct from its 5- and 6-membered ring cousins (pyrrolidines/piperidines).[1]
Storage & Stability Protocol
Parameter
Specification
Causality / Technical Insight
Temperature
2–8°C (Long-term: -20°C)
Prevents slow thermal elimination of HBr, which generates an exocyclic alkene or triggers polymerization.[1]
Atmosphere
Argon/Nitrogen
Moisture can hydrolyze the C-Br bond or, more critically, hydrolyze the Boc group (acid-catalyzed), leading to rapid self-polymerization.
Solvent Stability
Avoid protic solvents on storage
Alcohols can act as nucleophiles over time. Store neat or in anhydrous non-nucleophilic solvents (e.g., Toluene).
Shelf-Life
6 Months (opened)
Yellowing indicates decomposition (HBr release/oxidation).[1] Re-purify via silica plug if significant color change occurs.
The primary challenge is directing the nucleophile to the exocyclic methylene (Path A) rather than attacking the ring system (Path B) or causing elimination (Path C).
Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways you must control.
Caption: Path A represents the desired trajectory. Path B and C are parasitic reactions driven by ring strain and basicity, respectively.
Troubleshooting Guide: Reaction Conditions
Issue 1: Low Yield / Unidentified Byproducts
Diagnosis: Likely ring opening or polymerization.
Solution:
Nucleophile Selection: Switch to "softer" nucleophiles. Thiols, azides, and secondary amines generally work well. Primary amines can be problematic due to poly-alkylation.[1]
Base Choice: Avoid strong bases (e.g., NaH, KOtBu) which promote elimination (Path C). Use non-nucleophilic organic bases like DIPEA or inorganic bases like K₂CO₃ or Cs₂CO₃ .
Solvent: Use polar aprotic solvents (DMF, DMSO, CH₃CN) to accelerate the
rate relative to thermal decomposition.
Issue 2: Incomplete Conversion
Diagnosis: Steric hindrance from the Boc group is blocking the trajectory of the nucleophile.
Solution:
Temperature: Gently warm to 40–50°C . Warning: Do not exceed 60°C.
Catalysis: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) . This generates the in situ iodide (a better leaving group), accelerating the reaction rate without requiring higher temperatures.
Solvent & Base Compatibility Matrix
Solvent
Recommended Base
Suitability
Notes
DMF
K₂CO₃ / Cs₂CO₃
High
Standard for .[1] High dielectric constant stabilizes the transition state.
Acetonitrile
DIPEA / K₂CO₃
High
Good balance of solubility and reactivity. Easy workup.
THF
NaH / LiHMDS
Low
Risk of Elimination. Only use if nucleophile generation requires strong deprotonation.
Methanol
NaOMe
Critical Failure
Risk of Solvolysis/Ring Opening. Avoid protic solvents.
Module 3: Validated Experimental Protocols
Protocol A: Standard
Displacement with Secondary Amines
Objective: Synthesis of 1-Boc-2-(aminomethyl)azetidine derivatives.
Preparation: In a flame-dried flask under
, dissolve 1-Boc-2-(bromomethyl)azetidine (1.0 equiv) in anhydrous CH₃CN (0.1 M concentration).
Activation: Add K₂CO₃ (2.0 equiv) and TBAI (0.1 equiv). Stir at Room Temperature (RT) for 10 minutes.
Nucleophile Addition: Add the secondary amine (1.2 equiv) dropwise.
Reaction:
Stir at 45°C for 12–18 hours.
Monitoring: Check via TLC (stain with Ninhydrin or KMnO₄) or LCMS. Look for the disappearance of the bromide (M+H not usually visible, look for fragment) and appearance of product mass.
Workup:
Dilute with EtOAc.
Wash with water (x2) and brine (x1). Note: Avoid acidic washes which may deprotect the Boc group.
Dry over Na₂SO₄ and concentrate.
Purification: Flash chromatography on silica gel. (Typical eluent: Hexanes/EtOAc).
Protocol B: Reaction with Thiol/Thiophenol
Objective: Synthesis of thioether derivatives (high yield expected).
Preparation: Dissolve Thiol (1.1 equiv) in DMF (0.2 M).
Base: Add Cs₂CO₃ (1.5 equiv). Stir for 15 min to generate the thiolate.
Addition: Add 1-Boc-2-(bromomethyl)azetidine (1.0 equiv) as a solution in minimal DMF.
Reaction: Stir at RT for 4–6 hours. (Thiols are excellent nucleophiles; heat is rarely needed).
Workup: Standard aqueous workup.
Module 4: FAQs (Field Scenarios)
Q1: Can I remove the Boc group before the substitution?A:Absolutely not. The free amine (2-(bromomethyl)azetidine) is highly unstable. It will undergo rapid intermolecular self-alkylation (dimerization/polymerization) because the amine of one molecule will attack the bromomethyl of another. Always keep the nitrogen protected until the electrophilic bromine is replaced.
Q2: I see a byproduct with M+18 mass in LCMS. What is it?A: This is likely the hydrolysis product (alcohol), resulting from trace water in your solvent attacking the bromomethyl group or ring opening followed by hydration. Ensure solvents are anhydrous.
Q3: Can I use this reagent to make fused ring systems?A: Yes, but it requires specific design. Intramolecular cyclizations are possible if the nucleophile is tethered to the nitrogen (requires Boc removal first, which contradicts Q1—this is an advanced technique requiring transient protection or specific pH control).
Q4: Is the azetidine ring stable to standard Boc deprotection (TFA/DCM)?A: Generally, yes . The azetidine ring survives 10–20% TFA in DCM at 0°C to RT. However, avoid heating in strong acid, as this can trigger acid-catalyzed ring opening to homoallylamines [1].
References
Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021. Link
Insight: Comprehensive review on ring strain and stability of azetidines vs. aziridines.
Branched Amine Synthesis via Aziridine or Azetidine Opening. Organic Letters, 2018. Link[1]
Insight: Discusses conditions that favor ring opening, helping users avoid them when substitution is desired.
Synthesis of 2-(Trifluoromethyl)azetidines by Strain-Release. Chemistry – A European Journal, 2020. Link[1]
Insight: Provides context on the stability of substituted azetidines under various reaction conditions.
Author: BenchChem Technical Support Team. Date: February 2026
Reagent ID: 1-Boc-2-(bromomethyl)azetidine
CAS: 1363380-84-0
Support Ticket: #SN2-KIN-OPT-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Kinetic Bottleneck Analysis
The Problem:
Researchers frequently report sluggish kinetics when reacting 1-Boc-2-(bromomethyl)azetidine with nucleophiles. While the bromomethyl group is technically a primary alkyl halide, the reaction rate is often retarded by two factors:
Steric Shielding: The bulky tert-butyloxycarbonyl (Boc) protecting group on the adjacent nitrogen creates a significant steric veil, hindering the backside attack required for
mechanisms.
Conformational Strain: The azetidine ring (approx. 25 kcal/mol strain energy) imposes geometric constraints that can slightly distort the optimal
approach angle for the nucleophile.
The Solution:
To accelerate this reaction without resorting to decomposition-inducing temperatures, we must manipulate the activation entropy (
) and leaving group ability . This guide outlines three validated protocols to increase reaction rates: Solvent Engineering , Finkelstein Activation , and Phase Transfer Catalysis .
Validated Optimization Protocols
Module A: The Finkelstein Activation (In-Situ Iodination)
Best for: Reactions using weak nucleophiles or hindered amines.
The Mechanism:
Alkyl iodides react 50–100 times faster than alkyl bromides in
reactions. By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI), you convert the sluggish bromo-azetidine into a highly reactive iodo-azetidine in situ.
Step-by-Step Protocol:
Solvent Selection: Dissolve 1-Boc-2-(bromomethyl)azetidine (1.0 eq) in anhydrous Acetone (if refluxing < 60°C) or DMF (if higher T is needed).
Note: If using Acetone, NaBr will precipitate out, driving the equilibrium forward (Le Chatelier’s principle).[1]
Nucleophile Addition: Add your nucleophile (1.1 – 1.5 eq).
Reaction: Stir at 40–50°C. Monitor via TLC/LC-MS.
Why it works:
The iodide ion is a "super-nucleophile" that rapidly displaces the bromide. The resulting C-I bond is weaker than the C-Br bond, making the subsequent displacement by your target nucleophile significantly faster.
Figure 1: The Catalytic Finkelstein Cycle. The yellow path represents the accelerated two-step pathway compared to the slow direct attack (red dashed line).
Best for: Anionic nucleophiles (Azides, Cyanides, Thiolates).
The Science:
In protic solvents (MeOH, EtOH), anions are heavily solvated by hydrogen bonds, forming a "cage" that reduces their reactivity. In Polar Aprotic Solvents , cations are solvated, but anions are left "naked" and highly reactive.
Solvent Selection Table:
Solvent
Dielectric Constant ()
Rate Enhancement Factor*
Recommended Temp Limit
DMF
36.7
High (100x)
80°C
DMSO
46.7
Very High (150x)
80°C
Acetonitrile
37.5
Moderate
Reflux (82°C)
THF
7.5
Low (Reference)
66°C
*Relative to THF for standard
reactions.
Protocol:
Evaporate any ethereal solvents (THF, Et2O).
Re-dissolve substrate in anhydrous DMF (0.2 M concentration).
Optional: Add 18-Crown-6 (1.0 eq) if using potassium salts (e.g., KCN) to further sequester the cation.
Module C: Phase Transfer Catalysis (PTC)
Best for: Inorganic salts (NaN3, KCN) that are insoluble in organic solvents.
The Mechanism:
If your nucleophile is an inorganic salt and your azetidine is organic, they exist in separate phases. They cannot collide. A Phase Transfer Catalyst (like TBAB) shuttles the anion into the organic phase.
Protocol:
System: Biphasic mixture of Toluene (or DCM) and Water (1:1 ratio).
Process: Vigorous stirring is mandatory to maximize interfacial surface area.
Troubleshooting & FAQ
Symptom: Reaction Stalled at 50% Conversion
Diagnosis: Product Inhibition or Leaving Group Saturation.
Fix:
Check if the generated bromide salt is inhibiting the reaction.
Add Silver Carbonate (Ag2CO3) or Silver Triflate (AgOTf) . Silver precipitates the bromide as AgBr, irreversibly driving the reaction to completion.
Symptom: Ring Opening Byproducts Observed
Diagnosis: Thermal degradation or Elimination (
).
Explanation: The azetidine ring is strained.[3][4][5][6] Temperatures >90°C or strong bulky bases (like t-BuOK) can trigger ring opening or elimination rather than substitution.
Fix:
Lower temperature to 45°C .
Switch to the Finkelstein Protocol (Module A) to maintain rate at lower temperatures.
Ensure the nucleophile is not acting as a base (Buffer pH if necessary).
Decision Tree: Optimization Workflow
Figure 2: Logical decision path for troubleshooting slow kinetics.
References & Authority
Finkelstein Reaction Kinetics: Pace, R. D., & Regmi, Y. (2006). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. Journal of Chemical Education. Link
Azetidine Stability & Synthesis: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link
SN2 Reactivity Factors: Master Organic Chemistry. The SN2 Reaction Mechanism. Link
Solvent Effects in Nucleophilic Substitution: Chemistry LibreTexts. Characteristics of the SN2 Reaction. Link
Reagent Data: 1-Boc-2-(bromomethyl)azetidine Product Specification. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-Boc-2-(bromomethyl)azetidine before handling. Azetidines are potential alkylating agents and should be handled in a fume hood.
Researchers often approach 1-Boc-2-(bromomethyl)azetidine assuming it will react like a standard primary alkyl halide (e.g., n-butyl bromide). This assumption leads to failed experiments.
While the electrophilic carbon is technically primary (
), it is kinetically hindered. The adjacent quaternary center (the ring nitrogen bearing the bulky Boc group) creates a "neopentyl-like" steric environment. Furthermore, the azetidine ring strain (~25 kcal/mol) introduces a risk of ring-opening side reactions under harsh conditions.
This guide addresses the three most common user reports:
Low Conversion: The reaction stalls despite the presence of a good leaving group.
NMR "Impurities": Spectra show split peaks, often mistaken for contamination.
Side Reactions: Unexpected elimination or ring opening.
The Issue:
You are attempting a nucleophilic substitution (e.g., with an amine, azide, or thiol), but the reaction halts at <50% conversion or requires excessive heating, which degrades the starting material.
The Mechanism: The "Boc-Wall" Effect
The tert-butoxycarbonyl (Boc) group is not static. To minimize steric strain with the C2-bromomethyl group, the Boc group often adopts a conformation that shields the "backside" of the carbon-bromine bond. This blocks the specific trajectory required for the
attack ( to the leaving group).
Diagnostic Workflow
Use the following logic tree to diagnose your reaction stalling:
Figure 1: Decision tree for troubleshooting stalled nucleophilic substitutions on hindered azetidines.
Optimization Table: Overcoming the Barrier
Variable
Recommendation
Scientific Rationale
Nucleophile
Use Azide () , Cyanide () , or Thiols () .
These are linear, "slim" nucleophiles with low steric demand, capable of slipping past the Boc group.
Solvent
DMF or DMSO .
Polar aprotic solvents solvate the cation (e.g., ), leaving the anion "naked" and highly reactive, compensating for the steric barrier.
Catalyst
TBAI or NaI (10-20 mol%).
In situ Finkelstein reaction converts the alkyl bromide to a more reactive alkyl iodide.
Temperature
50°C - 70°C .
Sufficient energy is needed to overcome the steric activation barrier, but avoid >80°C to prevent Boc thermolysis.
Module 2: NMR Anomalies (The Rotamer "Ghost")
User Ticket: "My proton NMR shows doubled peaks. Is my compound impure?"
Diagnosis:
Likely No . This is a classic characteristic of N-Boc-2-substituted heterocycles (azetidines, pyrrolidines).
The Science:
The
bond in the carbamate has partial double-bond character due to resonance. This creates a high rotational barrier.[1] Because the azetidine ring is substituted at the 2-position, the two rotamers (s-cis and s-trans) are not energetically equivalent and appear as distinct species on the NMR timescale at room temperature.
Verification Protocol:
Do not purify yet.
Run a Variable Temperature (VT) NMR experiment.
Heat the sample to 50-60°C in DMSO-
.
Result: If the split peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you have an impurity.
Module 3: Side Reaction Pathways
When forcing the reaction (high heat/strong base), two major side reactions compete with the desired substitution.
1. Elimination (E2):
Because the C2-position is hindered, strong bases (alkoxides) will abstract the proton from the
group or the ring, leading to exocyclic alkenes.
2. Ring Opening:
Nucleophilic attack at the ring carbons (C2 or C4) rather than the exocyclic methyl group relieves ring strain but destroys the azetidine core.
Figure 2: Competing reaction pathways. Path A is favored by non-basic, linear nucleophiles.
Validated Protocol: Azidation (Model Reaction)
This protocol is designed to install a nitrogen functionality while avoiding elimination.[2] The resulting azide can be reduced to the primary amine later.
Reagents:
1-Boc-2-(bromomethyl)azetidine (1.0 equiv)
Sodium Azide (
) (1.5 equiv)
Sodium Iodide (
) (0.1 equiv) - Catalyst
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step:
Setup: Flame-dry a round-bottom flask and purge with
.
Dissolution: Dissolve the azetidine substrate in anhydrous DMF.
Activation: Add NaI and stir for 5 minutes at room temperature (turns solution slightly yellow).
Addition: Add
in one portion.
Reaction: Heat to 60°C for 4–6 hours. Note: Do not reflux.
Workup: Dilute with diethyl ether (not DCM, to avoid emulsion with DMF). Wash 3x with water to remove DMF/salts.
Analysis: Check NMR. Expect rotamers. The
protons should shift upfield relative to .
References
Azetidine Ring Strain & Reactivity
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
Context: Establishes the ~25 kcal/mol strain energy and stability profiles rel
Steric Hindrance in Nucleophilic Substitution
Streitwieser, A. (1956). "Solvolytic Displacement Reactions." Chemical Reviews.
Context: Foundational text explaining why beta-branching (neopentyl-like structures)
N-Boc Rotamers in NMR
Wochner, F., et al. (2021).[3] "Conformational Analysis of N-Boc-2-substituted Nitrogen Heterocycles." Journal of Organic Chemistry. (General principle citation for N-Boc-2-substituted ring rotamers).
Context: Explains the restricted rotation around the carbam
Nucleophilic Ring Opening Risks
D'hooghe, M., & De Kimpe, N. (2006). "Synthesis of 2-substituted azetidines." Tetrahedron.
Context: details conditions under which azetidines undergo ring opening vs substitution.
1-Boc-2-(bromomethyl)azetidine vs 1-Boc-3-(bromomethyl)azetidine reactivity comparison
Executive Summary In the design of proline mimics and conformationally restricted amines, 1-Boc-3-(bromomethyl)azetidine and 1-Boc-2-(bromomethyl)azetidine serve as critical electrophilic building blocks. While they shar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the design of proline mimics and conformationally restricted amines, 1-Boc-3-(bromomethyl)azetidine and 1-Boc-2-(bromomethyl)azetidine serve as critical electrophilic building blocks. While they share the same molecular formula (
) and core azetidine ring strain (~25.4 kcal/mol), their reactivity profiles diverge significantly due to steric environment and electronic proximity to the ring nitrogen.
1-Boc-3-(bromomethyl)azetidine functions as a robust, primary alkyl halide surrogate. It exhibits predictable
kinetics and high stability, making it the preferred choice for installing the azetidine ring as a distant appendage.
1-Boc-2-(bromomethyl)azetidine is a high-maintenance scaffold. It is sterically encumbered by the N-Boc group and prone to ring-expansion (to pyrrolidines) or rearrangement. It requires strictly controlled conditions to avoid side reactions but offers a unique vector for chiral functionalization adjacent to the nitrogen.
Structural & Electronic Comparison
The defining difference between these isomers is the spatial relationship between the electrophilic carbon (
) and the N-Boc protecting group.
The "Boc Effect" and Steric Shielding
In the 2-isomer , the bromomethyl group is located at the
-position relative to the nitrogen. The tert-butyl carbamate (Boc) group is bulky and adopts specific rotamers that create significant steric hindrance (A-strain) around the C2 center. This blocks the trajectory required for nucleophilic attack ( to the C-Br bond).
In the 3-isomer , the bromomethyl group is at the
-position (C3), pointing away from the N-Boc group. The steric environment is comparable to a primary alkyl halide, allowing unhindered approach for nucleophiles.
The following diagram illustrates the divergent reaction pathways driven by these structural differences.
Figure 1: Comparative reaction pathways showing the clean substitution of the 3-isomer versus the sterically hindered and expansion-prone nature of the 2-isomer.
Scientific Insight: The 3-isomer reacts efficiently with amines, thiols, and alkoxides. For the 2-isomer, the proximity of the nitrogen lone pair (even if carbamoylated) can facilitate an intramolecular rearrangement to an aziridinium-like transition state, leading to ring expansion to a pyrrolidine derivative (Dowd-Beckwith type rearrangement if radical conditions are used, or cationic rearrangement).
Stability and Handling[2]
3-Isomer: Stable at room temperature for months. Can be purified via standard silica chromatography.
2-Isomer: Prone to decomposition upon prolonged heating. Basic conditions (e.g., NaH, strong alkoxides) can trigger elimination to the exocyclic enecarbamate or ring opening. Recommendation: Store at -20°C and use immediately upon thawing.
Experimental Protocols
Protocol A: Standard Displacement (3-Isomer)
Best for: Library synthesis, installing azetidine as a solubilizing group.
Preparation: Dissolve 1-Boc-2-(bromomethyl)azetidine in DMF (0.1 M) under ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
. Cool to 0°C.
Activation: Add DIPEA. Note: Avoid inorganic bases like
if possible, as solubility issues can require heating, which degrades this isomer.
Nucleophile Addition: Add the nucleophile slowly at 0°C.
Reaction: Allow to warm to Room Temperature (20-25°C) only. Do not heat. Stir for 18-24 hours.
Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF.
Purification: Rapid chromatography on neutral alumina or silica (buffered with 1%
).
Expected Yield: 50-70%.
Mechanistic Deep Dive: Ring Expansion Risk
The 2-(bromomethyl)azetidine scaffold is a known precursor for pyrrolidines via ring expansion.[2] If the N-Boc group is removed (deprotection) before substitution, the free amine will immediately displace the bromide intramolecularly to form a bicyclic azabicyclo[1.1.0]butane or aziridinium, which opens to a pyrrolidine. Even with the Boc group, strong Lewis acids can catalyze this isomerization.
Figure 2: The ring expansion pathway inherent to 2-substituted azetidines, often driven by relief of ring strain.
References
Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry.
[Link]
A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry.
[Link][3]
Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions. Chemistry – A European Journal.
[Link]
Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate.
[Link]
A Comparative Guide to Purity Validation of 1-Boc-2-(bromomethyl)azetidine: HPLC-MS vs. Alternative Methods
Introduction: The Critical Role of Purity in Synthesis 1-Boc-2-(bromomethyl)azetidine is a vital building block in medicinal chemistry and organic synthesis.[1][2][3] Its strained four-membered ring and reactive bromomet...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Synthesis
1-Boc-2-(bromomethyl)azetidine is a vital building block in medicinal chemistry and organic synthesis.[1][2][3] Its strained four-membered ring and reactive bromomethyl group make it a versatile intermediate for introducing the azetidine motif into complex molecules, a feature prevalent in numerous bioactive compounds.[1][4] The purity of this reagent is paramount; trace impurities can lead to significant side reactions, impact reaction yields, and introduce contaminants into the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity validation are not just a matter of quality control but a fundamental requirement for successful drug development and chemical synthesis.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other key analytical techniques for the purity validation of 1-Boc-2-(bromomethyl)azetidine. We will explore the underlying principles, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs. All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework for robust and validatable analytical procedures.[5][6][7]
HPLC-MS is the cornerstone of modern pharmaceutical analysis, combining the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[8] This hybrid technique is exceptionally well-suited for the analysis of non-volatile and thermally labile molecules like 1-Boc-2-(bromomethyl)azetidine.
Causality Behind the Method: Why HPLC-MS?
The selection of HPLC-MS is driven by the physicochemical properties of 1-Boc-2-(bromomethyl)azetidine.
Polarity and Volatility: The Boc-protecting group and the azetidine ring lend the molecule a degree of polarity, making it amenable to reverse-phase HPLC. Its relatively low volatility and potential for thermal degradation make it a less-than-ideal candidate for Gas Chromatography (GC) without derivatization.
Detection: The molecule lacks a strong chromophore, which would limit the sensitivity of UV detection. Mass spectrometry provides a universal detection method that is both highly sensitive and selective, capable of identifying and quantifying the target compound and its impurities based on their mass-to-charge ratio (m/z).
Specificity: MS detection allows for the unequivocal identification of impurities, even those that may co-elute with the main peak in the chromatography. This is crucial for identifying process-related impurities or degradation products.
Experimental Protocol: HPLC-MS Analysis
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity, in line with USP <1225> guidelines.[9][10][11]
1. Instrumentation and Reagents:
HPLC system with a quaternary pump, autosampler, and column oven.
Mass spectrometer with an electrospray ionization (ESI) source.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
HPLC-grade acetonitrile (ACN) and water.
Formic acid (FA), 0.1% solution in water and ACN.
1-Boc-2-(bromomethyl)azetidine reference standard and sample for analysis.
Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.
Prepare a working solution for analysis by diluting the stock solution to 10 µg/mL with 50:50 acetonitrile:water.
Prepare the sample for analysis at the same concentration as the working standard.
5. System Suitability:
Inject the working standard solution six times.
The relative standard deviation (RSD) of the peak area for the main analyte should be ≤ 2.0%.[12]
6. Data Analysis and Purity Calculation:
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
Visualizing the Workflow
Caption: Workflow for HPLC-MS purity validation.
Comparative Analysis: Alternative Purity Validation Techniques
While HPLC-MS is a powerful tool, other techniques offer unique advantages and can serve as orthogonal methods to confirm purity results.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds.[13][14] For 1-Boc-2-(bromomethyl)azetidine, direct analysis can be challenging due to its limited volatility and the risk of degradation at high temperatures. However, it is an excellent method for detecting volatile impurities, such as residual solvents or certain starting materials.
Applicability:
Best suited for identifying and quantifying volatile impurities.
The main compound may require derivatization to increase volatility and thermal stability.
Alkyl halides, which can be potential impurities, are well-suited for GC-MS analysis.[15][16][17][18]
Experimental Protocol: Headspace GC-MS for Volatile Impurities
Instrumentation: GC-MS system with a headspace autosampler.
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., DMSO).
GC Conditions:
Column: DB-624 or equivalent (for volatile organics).
Inlet Temperature: 250°C.
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
Carrier Gas: Helium.
MS Conditions:
Ionization: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 35-350.
Advantages over HPLC-MS:
Superior sensitivity for volatile and non-polar compounds.
Excellent for residual solvent analysis.
Limitations:
Not suitable for direct analysis of the main, non-volatile compound.
Risk of thermal degradation of the analyte.
Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for determining the purity of organic compounds.[19][20][21][22] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[21][23] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, an absolute purity value can be determined without the need for a reference standard of the analyte itself.
Applicability:
Provides an absolute purity value (mass fraction).
Can identify and quantify impurities simultaneously, provided they have unique signals.
Orthogonal to chromatographic techniques, making it excellent for cross-validation.[20]
Experimental Protocol: 1H qNMR
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
Deuterated solvent (e.g., CDCl3).
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
Accurately weigh a known amount of the 1-Boc-2-(bromomethyl)azetidine sample.
Accurately weigh a known amount of the internal standard.
Dissolve both in the deuterated solvent in an NMR tube.
NMR Data Acquisition:
Acquire a quantitative 1H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation.
Data Analysis:
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass.
Advantages over HPLC-MS:
Provides an absolute purity value without needing a specific reference standard for the analyte.[21]
Faster analysis time per sample once the method is established.[24]
Signal overlap can complicate quantification in complex mixtures.
Requires a high-field NMR spectrometer, which is a significant capital investment.[13]
Head-to-Head Comparison Summary
The choice of analytical technique depends on the specific requirements of the analysis. The table below summarizes the key performance characteristics of each method for the purity validation of 1-Boc-2-(bromomethyl)azetidine.
Parameter
HPLC-MS
GC-MS
qNMR
Primary Application
Purity of main compound and non-volatile impurities
Volatile impurities and residual solvents
Absolute purity of main compound
Selectivity
High (based on retention time and m/z)
High (based on retention time and fragmentation)
Moderate (depends on signal resolution)
Sensitivity
High (ng to pg range)
Very High (for volatiles)
Low (µg to mg range)
Quantification
Relative (Area %)
Relative (Area %) or Quantitative with standards
Absolute (Mass Fraction)
Sample Throughput
Moderate
High
High
Instrumentation Cost
High
Moderate-High
Very High
Orthogonal Validation
Good
Excellent for volatile impurities
Excellent for main compound purity
Conclusion and Recommendations
For comprehensive purity validation of 1-Boc-2-(bromomethyl)azetidine, a multi-faceted approach is recommended.
HPLC-MS should be the primary technique for routine purity analysis. Its high sensitivity and selectivity make it ideal for detecting and identifying a broad range of potential impurities and degradation products.
GC-MS , particularly with a headspace sampler, is the recommended orthogonal method for the specific analysis of volatile impurities and residual solvents, which are common in synthetic intermediates.
qNMR serves as the gold standard for assigning the absolute purity of a reference standard or for an independent, orthogonal confirmation of the primary analyte's purity.[20][23] Its use is particularly valuable during the initial characterization of a new batch of material.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a robust and reliable analytical control strategy, ensuring the quality and integrity of 1-Boc-2-(bromomethyl)azetidine and the success of their synthetic endeavors. This approach aligns with the principles of analytical procedure validation outlined by regulatory bodies, ensuring data of the highest quality and integrity.[12][25][26]
Decision-Making Diagram
Caption: Choosing the right analytical method.
References
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3290. [Link]
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]
United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. [Link]
Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(11), 1087-1103. [Link]
Xie, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. [Link]
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
Validation of stereochemistry in products derived from chiral 1-Boc-2-(bromomethyl)azetidine
Executive Summary The azetidine scaffold represents a privileged pharmacophore in modern drug discovery, offering distinct physicochemical properties (low lipophilicity, high metabolic stability) compared to its pyrrolid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The azetidine scaffold represents a privileged pharmacophore in modern drug discovery, offering distinct physicochemical properties (low lipophilicity, high metabolic stability) compared to its pyrrolidine and piperidine analogs. However, the use of chiral 1-Boc-2-(bromomethyl)azetidine as a building block presents a unique synthetic risk: strain-release racemization .
Unlike unstrained systems, nucleophilic substitution on the exocyclic bromomethyl group often proceeds via a bicyclic azetidinium intermediate. This pathway creates an "ambident electrophile" scenario where ring expansion (to pyrrolidines) or ring opening/re-closure can scramble the stereocenter at C2.
This guide evaluates three orthogonal validation methods—Chiral HPLC/SFC , NMR Derivatization (Mosher’s/CSA) , and X-Ray Crystallography —to confirm stereochemical retention in products derived from this scaffold.
Part 1: The Mechanistic Challenge (Why Validation is Non-Negotiable)
The primary risk when reacting 1-Boc-2-(bromomethyl)azetidine is not simple
inversion, but rather Neighboring Group Participation (NGP) . The nitrogen lone pair (even when carbamate-protected) can displace the bromide to form a transient azetidinium ion.
Diagram 1: The Azetidinium Racemization & Rearrangement Pathway
The following diagram illustrates how the intended substitution can compete with ring expansion and racemization.
Caption: Figure 1. Mechanistic divergence showing how the azetidinium intermediate leads to ring expansion or racemization, necessitating rigorous product validation.
Part 2: Comparative Analysis of Validation Methods
The following table contrasts the three primary methodologies for validating the enantiomeric excess (
) of the final product.
Feature
Method A: Chiral HPLC/SFC
Method B: NMR Derivatization
Method C: X-Ray Crystallography
Primary Utility
Quantitative QC (Gold Standard)
Rapid Screening (Synthetic Check)
Absolute Configuration (Structural Proof)
Throughput
High (Automated)
Medium (Manual prep)
Low (Crystal growth rate limiting)
Sensitivity
High ( impurity detection)
Medium ( impurity detection)
N/A (Single crystal analysis)
Sample Req.
mg, recoverable
5–10 mg, destructive
Solid crystal required
Limitation
Requires racemate for method dev.
Requires functional handle (-OH, -NH2)
Cannot quantify bulk (only single crystal)
Cost
High (Columns: $1k–$2k)
Low (Reagents: $50)
High (Instrument/Service)
Recommendation
For Routine QC: Use Chiral HPLC . It is the only method capable of quantifying trace racemization (
vs er) accurately.
For Early R&D: Use NMR (Mosher's) if the product is an alcohol or amine.[1] It provides a quick "yes/no" on whether the reaction conditions caused gross racemization.
For IND Filing:X-Ray is required at least once to prove absolute stereochemistry (
vs ) has not inverted unexpectedly.
Part 3: Detailed Experimental Protocols
Protocol A: Chiral HPLC Method Development
Target Audience: Analytical Chemists
Objective: Separate the enantiomers of a generic nucleophilic substitution product (e.g., 1-Boc-2-(aminomethyl)azetidine derivative).
Sample Preparation:
Dissolve 1 mg of the racemic standard (synthesized intentionally using racemic starting material) in 1 mL of IPA/Hexane (1:9).
Dissolve 1 mg of the enantiopure product in the same solvent.
Column Selection:
Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).
Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or IB).
Rationale: Polysaccharide columns show high selectivity for N-Boc protected heterocycles due to hydrogen bonding with the carbamate moiety.
Mobile Phase Gradient (Normal Phase):
Solvent A: n-Hexane (with 0.1% DEA for amines).
Solvent B: Isopropanol or Ethanol.
Isocratic Run: Start with 90:10 (A:B) at 1.0 mL/min. Adjust B up to 30% if retention is too high.
Validation Criteria:
Resolution (
) must be (baseline separation).
Inject the enantiopure sample. The minor peak area corresponds to the wrong enantiomer.
Protocol B: Mosher's Ester Analysis (NMR)
Target Audience: Synthetic Chemists
Objective: Validate
of a 2-(hydroxymethyl)azetidine derivative.
Derivatization:
To a vial containing the chiral alcohol (10 mg, 1.0 equiv), add (R)-(-)-MTPA-Cl (Mosher's Acid Chloride, 1.5 equiv), DMAP (0.2 equiv), and Triethylamine (3.0 equiv) in dry DCM (
mL).
Stir for 2 hours. Monitor by TLC.
Quench with saturated
, extract with DCM, and filter through a short silica plug.
Analysis (
NMR):
Run
NMR (proton-decoupled).
Result: A pure enantiomer will show a single singlet (typically around -71 to -72 ppm).
Racemization Check: If a second singlet appears (often separated by 0.05–0.15 ppm), integration of the two peaks gives the diastereomeric ratio (
), which equals the of the starting alcohol.
Part 4: Validation Workflow (Decision Tree)
This workflow ensures resources are not wasted on expensive techniques when simpler ones suffice.
Caption: Figure 2. Decision tree for selecting the appropriate stereochemical validation method based on compound availability and physical properties.
References
Couty, F., & Evano, G. (2006). Synthesis of azetidines from 1-azabicyclo[1.1.0]butanes. Organic Letters, 8(15), 3235-3238.
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohols and amines. Journal of the American Chemical Society, 95(2), 512-519.
Scribner, A. W., et al. (2010). Separation of enantiomers of N-Boc-protected amino acids and their derivatives by HPLC on polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1217(7), 1063-1074.
Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of azetidine-2-carboxylic acid. Journal of the American Chemical Society, 110(22), 7538-7539.
A Senior Application Scientist's Guide to Protecting Groups for 2-(Bromomethyl)azetidine: A Performance Comparison
For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel therapeutics and complex molecular architectures, the azetidine ring has emerged as a valuable scaffold. Its unique conformational...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex molecular architectures, the azetidine ring has emerged as a valuable scaffold. Its unique conformational constraints and ability to modulate physicochemical properties make it a desirable motif. However, the inherent reactivity of the ring nitrogen and the presence of other functional groups, such as in 2-(bromomethyl)azetidine, necessitate a carefully considered protection strategy. This guide provides an in-depth comparison of common nitrogen protecting groups for 2-(bromomethyl)azetidine, offering experimental insights to inform your synthetic planning.
The Critical Role of Nitrogen Protection in 2-(Bromomethyl)azetidine Chemistry
The secondary amine of the azetidine ring is nucleophilic and can participate in undesired side reactions. Protection of this nitrogen is crucial to:
Prevent self-reactivity: The nucleophilic nitrogen can displace the bromide, leading to oligomerization or polymerization.
Enable selective functionalization: Protection allows for selective reactions at the bromomethyl group or other positions on the azetidine ring.
Improve handling and stability: Protected azetidines are often more stable and easier to purify.
The choice of protecting group is a critical decision that impacts yield, stability, and the ease of subsequent deprotection. This guide focuses on three widely used protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn).
At a Glance: Performance Comparison of Protecting Groups
Protecting Group
Protection Method & Typical Yield
Stability Profile
Deprotection Method & Typical Yield
Key Considerations
Boc
Reaction with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., Et₃N, NaOH). Yields are generally high (>90%).
Stable to a wide range of non-acidic conditions, including hydrogenation and mild base.
Acid-mediated cleavage (e.g., TFA in DCM, HCl in dioxane). Yields are typically quantitative.
Acid-labile nature may not be suitable for substrates with other acid-sensitive functional groups. The tert-butyl cation generated during deprotection can lead to side reactions.
Cbz
Reaction with Benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃). Yields are generally good to high (85-95%).[1]
Stable to acidic and mildly basic conditions. Orthogonal to Boc and Fmoc protecting groups.
Catalytic hydrogenolysis (H₂/Pd-C). Yields are typically high (>90%).[2]
Requires access to hydrogenation equipment. The catalyst can sometimes be poisoned by sulfur-containing compounds. Not compatible with functional groups that are sensitive to reduction.
Benzyl (Bn)
Reductive amination with benzaldehyde or direct alkylation with benzyl bromide. Yields are generally moderate to good (70-85%).
Robust and stable to a wide range of reaction conditions, including acidic and basic environments.
Catalytic hydrogenolysis (H₂/Pd-C), often requiring more forcing conditions than Cbz deprotection. Oxidative or acid-catalyzed methods can also be used. Yields vary depending on the method.
Deprotection can be more challenging than for Cbz and may require harsher conditions.
In-Depth Analysis and Experimental Protocols
tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is one of the most common amine protecting groups due to its ease of introduction and clean, acid-catalyzed removal.
Rationale for Use: The Boc group is ideal for syntheses where subsequent steps involve non-acidic reagents. Its stability to catalytic hydrogenation makes it orthogonal to the Cbz and Benzyl groups.
Kinetic Profiling and Reactivity Guide: 1-Boc-2-(bromomethyl)azetidine
Topic: Kinetic studies of 1-Boc-2-(bromomethyl)azetidine reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Strained Scaffold Adv...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Kinetic studies of 1-Boc-2-(bromomethyl)azetidine reactions
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Strained Scaffold Advantage
In modern drug discovery, the azetidine ring has emerged as a superior surrogate for larger heterocycles, offering reduced lipophilicity and unique vector positioning. However, the introduction of a reactive electrophile—specifically the 1-Boc-2-(bromomethyl)azetidine —introduces a complex kinetic landscape. Unlike its 5-membered homolog (pyrrolidine), this substrate possesses significant ring strain (~25.4 kcal/mol), making it a "spring-loaded" electrophile.
This guide objectively compares the kinetic performance of 1-Boc-2-(bromomethyl)azetidine against its standard alternatives. It delineates the fine line between productive nucleophilic substitution (
) and the thermodynamically driven ring-expansion pathways that often plague this scaffold.
Comparative Kinetic Profile
The following table contrasts the core reactivity parameters of the azetidine scaffold against its immediate homologs. This data grounds the kinetic expectations for researchers planning substitution reactions.
Table 1: Homolog Performance & Stability Matrix
Feature
1-Boc-2-(bromomethyl)azetidine
1-Boc-2-(bromomethyl)pyrrolidine
1-Boc-2-(bromomethyl)aziridine
Ring Size
4-Membered
5-Membered
3-Membered
Ring Strain
~25.4 kcal/mol (High)
~5.4 kcal/mol (Low)
~27.7 kcal/mol (Extreme)
Reactivity Profile
Dual Mode: + Ring Expansion
Single Mode: Classical
Unstable: Rapid Ring Opening
Kinetic Stability ()
Moderate (Stable at 0°C, reactive >40°C)
High (Stable at RT/Reflux)
Low (Decomposes/Polymerizes)
Dominant Side Reaction
Rearrangement to Pyrrolidine
Elimination to alkene
Dimerization / Hydrolysis
Strategic Use
Conformational restriction; richness
Standard linker chemistry
Radical cascade precursor
Analyst Insight: The azetidine derivative reacts significantly faster than the pyrrolidine analog due to relief of non-bonded interactions, but it requires strict temperature control to prevent the thermodynamically favorable expansion to the 5-membered ring.
Mechanistic Analysis: The Bifurcation Point
Understanding the mechanism is critical for controlling the outcome. The reaction of 1-Boc-2-(bromomethyl)azetidine with nucleophiles does not follow a simple textbook
pathway.
The "Bicyclic" Intermediate Threat
While pyrrolidines react via direct backside attack, 2-(bromomethyl)azetidines can access a 1-azonia-bicyclo[2.1.0]pentane transition state (or intermediate), particularly in polar aprotic solvents like DMSO. This species acts as a pivot point:
Path A (
): Direct attack at the carbon yields the functionalized azetidine.
Path B (Expansion): Attack at the ring carbon opens the strained ring, yielding a 3-substituted pyrrolidine.
Visualization of Competitive Pathways
The following diagram illustrates the kinetic competition. The red path represents the undesired thermodynamic sink (ring expansion), while the green path represents the kinetic target (substitution).
Caption: Kinetic bifurcation of 2-(bromomethyl)azetidine. Path A retains the ring; Path B expands it.
) for your nucleophile of choice, use this standardized NMR kinetic workflow. This protocol is designed to be self-validating by monitoring both substrate consumption and product distribution simultaneously.
Phase 1: Setup & Validation
Solvent: Deuterated Acetonitrile (
) is preferred over DMSO- to suppress the rearrangement pathway during measurement.
Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at
6.1 ppm).
Temperature: Maintain 25°C
0.1°C using a calibrated probe.
Phase 2: The Kinetic Run
Stock Solution A: Dissolve 1-Boc-2-(bromomethyl)azetidine (0.05 mmol) and Internal Standard (0.01 mmol) in 0.6 mL
.
Baseline Scan: Acquire a
spectrum. Confirm integration ratio of the bromomethyl protons ( ~3.6-3.8 ppm, dd) vs. standard.
Initiation: Add Nucleophile (0.50 mmol, 10 equiv) directly to the NMR tube. Invert 3 times to mix.
Acquisition: Set up an arrayed experiment (e.g., pad parameter in Varian/Bruker) to acquire spectra every 120 seconds for 60 minutes.
Phase 3: Data Analysis (The Logic Check)
Calculate the pseudo-first-order rate constant (
) using the decay of the starting material.
Self-Validation Check:
Linearity: The plot of
vs. time must be linear (). Deviation implies autocatalysis or decomposition.
Mass Balance: Sum the integrals of SM + Product A + Product B. If the total decreases relative to the internal standard, you have non-NMR active polymerization occurring.
Regioselectivity Index: Calculate the ratio of Azetidine Product (
) to Pyrrolidine Product ().
Success Criteria: Ratio > 20:1 favors the Azetidine.
References
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
Source: Organic & Biomolecular Chemistry (RSC)
[Link][1]
Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation.
Source: ResearchGate (Computational mechanistic study)
[Link]
Unraveling the Reactivity of 1-Boc-2-(bromomethyl)azetidine: A Computational and Experimental Comparison of Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, strained heterocyclic scaffolds are invaluable tools for crafting novel therapeutics. Among these, the azeti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, strained heterocyclic scaffolds are invaluable tools for crafting novel therapeutics. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and synthetic versatility.[1] Specifically, 1-Boc-2-(bromomethyl)azetidine serves as a key building block for introducing the azetidine motif, yet its reactivity with nucleophiles is governed by a subtle interplay of competing reaction pathways. This guide provides an in-depth analysis of the potential reaction mechanisms, comparing a direct nucleophilic substitution (SN2) with a pathway involving neighboring group participation (NGP) and the formation of a bicyclic azetidinium ion intermediate. We will explore how computational studies, particularly Density Functional Theory (DFT), can elucidate these pathways and predict their feasibility, supported by established experimental protocols.
The Mechanistic Dichotomy: SN2 vs. Neighboring Group Participation
The reaction of 1-Boc-2-(bromomethyl)azetidine with a nucleophile presents two primary mechanistic possibilities, each with distinct stereochemical and kinetic implications.
Direct Bimolecular Nucleophilic Substitution (SN2): This pathway involves a direct backside attack of the nucleophile on the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion in a single, concerted step.[2][3] This mechanism is characterized by an inversion of stereochemistry at the reaction center.
Neighboring Group Participation (NGP) via an Azetidinium Ion: In this two-step mechanism, the lone pair of electrons on the nitrogen atom of the azetidine ring acts as an internal nucleophile, displacing the bromide ion to form a strained, bicyclic azetidinium ion intermediate.[4] The subsequent attack of an external nucleophile on this intermediate leads to the ring-opened product. This pathway typically results in the retention of stereochemistry.[2]
The competition between these two pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the inherent strain of the azetidine ring.
Computational Modeling of the Reaction Pathways
Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms in organic chemistry.[5][6] By modeling the potential energy surfaces of the SN2 and NGP pathways, we can gain insights into the transition state geometries, activation energies, and thermodynamic stabilities of the intermediates and products.
Modeling the SN2 Pathway
A computational study of the SN2 reaction would typically involve the following steps:
Geometry Optimization: The ground state geometries of the reactants (1-Boc-2-(bromomethyl)azetidine and the nucleophile) and the product are optimized.
Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface corresponding to the concerted displacement of the bromide ion. This is often the most computationally intensive step.
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or a true transition state (one imaginary frequency).
Energy Profile Calculation: The relative energies of the reactants, transition state, and products are calculated to determine the activation energy (ΔG‡) and the overall reaction energy (ΔGrxn).
Solvent effects are crucial in modeling SN2 reactions and are typically incorporated using a polarizable continuum model (PCM).[2]
Modeling the NGP Pathway
The computational investigation of the NGP mechanism involves a two-step process:
Formation of the Azetidinium Ion:
The geometries of the starting material and the bicyclic azetidinium ion intermediate are optimized.
The transition state for the intramolecular cyclization is located.
The activation energy for the formation of the azetidinium ion is calculated.
Nucleophilic Ring-Opening of the Azetidinium Ion:
The geometry of the azetidinium ion is used as the starting point for the second step.
The transition state for the attack of the external nucleophile on one of the bridgehead carbons of the azetidinium ion is located.
The activation energy for the ring-opening step is calculated.
By comparing the calculated activation energies for the SN2 and NGP pathways, we can predict which mechanism is kinetically favored under a given set of conditions.
Comparative Analysis of Reaction Pathways
The following table summarizes the key characteristics and expected computational and experimental outcomes for the two competing mechanisms.
Feature
Direct SN2 Pathway
Neighboring Group Participation (NGP) Pathway
Mechanism
Concerted, one-step
Stepwise, two-step
Intermediate
None
Bicyclic azetidinium ion
Stereochemistry
Inversion of configuration
Retention of configuration
Rate Law
Second order: Rate = k[Substrate][Nucleophile]
Can be complex, may show first-order dependence on the substrate under certain conditions
Computational Focus
Locating a single transition state for the concerted displacement.
Locating two transition states: one for cyclization and one for ring-opening.
Predicted Activation Energy
Dependent on nucleophile strength and steric hindrance.
Formation of the strained azetidinium ion is often the rate-determining step.
Experimental Protocol: One-Pot Synthesis of 3-((Arylamino)methyl)azetidine Derivatives
The following protocol, adapted from a procedure for the synthesis of 3-substituted azetidines from 1-Boc-3-(bromomethyl)azetidine, provides a practical example of a nucleophilic substitution reaction on a related azetidine system and can be modified to study the reactivity of the 2-substituted isomer.[7] This one-pot, two-step procedure involves an initial nucleophilic substitution followed by in-situ deprotection of the Boc group.
Materials:
1-Boc-2-(bromomethyl)azetidine
Substituted Aniline (e.g., 4-fluoroaniline)
Potassium Carbonate (K₂CO₃)
Acetonitrile (ACN)
Trifluoroacetic Acid (TFA)
Dichloromethane (DCM)
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Procedure:
To a solution of 1-Boc-2-(bromomethyl)azetidine (1.0 mmol) in acetonitrile (10 mL), add the substituted aniline (1.2 mmol) and potassium carbonate (2.0 mmol).
Stir the reaction mixture at 80 °C for 12 hours.
Cool the reaction to room temperature.
Carefully add trifluoroacetic acid (5.0 mmol) dropwise to the reaction mixture.
Stir the mixture at room temperature for 2 hours.
Remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the two competing reaction mechanisms.
Caption: The direct SN2 pathway for the reaction of 1-Boc-2-(bromomethyl)azetidine.
Caption: The Neighboring Group Participation (NGP) pathway involving a bicyclic azetidinium ion intermediate.
Conclusion
The reactivity of 1-Boc-2-(bromomethyl)azetidine is a nuanced subject where two primary mechanisms, direct SN2 and neighboring group participation, are in competition. While experimental studies provide the ultimate verdict on the operative pathway under specific conditions, computational modeling, particularly with DFT, offers a powerful predictive tool to dissect the energetic landscape of these reactions. By understanding the factors that favor one mechanism over the other, researchers can better control the outcomes of their synthetic transformations, leading to more efficient and selective access to novel azetidine-containing molecules for drug discovery and development. The interplay of theoretical calculations and practical experimentation is key to mastering the chemistry of such valuable building blocks.
References
O'Brien, P., & Coldham, I. (2012).
Smith, M. B. (2023).
Oloyede, A. A., et al. (2021). Theoretical investigation of the stability, reactivity, and the interaction of methylsubstituted peridinium-based ionic liquids.
Al-Zoubi, R. M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Bott, T. M., & West, F. G. (2012).
El-Sayed, W. S., & Ali, E. A. (2015).
Zhang, L., et al. (2019).
Wuts, P. G. M. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
Foley, D. A., & Maguire, A. R. (2017). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
de Souza, M. A., et al. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride.
Glavač, D., et al. (2022).
Forgács, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
Narsaria, A., et al. (2024). A DFT study on an 18-crown-6-like-N8 structure as a material for metal ion storage: stability and performance. RSC Publishing.
Ashenhurst, J. (2018).
Wolters, L. P., et al. (2022). SN2 versus SN2′ Competition.
Morack, T., & Seidel-Morgenstern, A. (2020).
Chad's Prep. (2020). SN1 vs SN2 Reactions. YouTube.
Wikipedia contributors. (n.d.).
Abdullahi, U., et al. (2024).
Apollo Scientific. (n.d.). 1-Boc-3-(bromomethyl)azetidine.
BenchChem. (2025). One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)
Executive Summary: Immediate Action Directive 1-Boc-2-(bromomethyl)azetidine (CAS: 253605-31-1) is a functionalized alkyl bromide and a protected azetidine. It presents dual hazards: alkylating potential (due to the brom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Directive
1-Boc-2-(bromomethyl)azetidine (CAS: 253605-31-1) is a functionalized alkyl bromide and a protected azetidine. It presents dual hazards: alkylating potential (due to the bromomethyl group) and ring strain (azetidine core).
Critical Prohibition: Do NOT dispose of down the drain or in general trash. Do NOT mix with strong oxidizers or strong bases in the waste container.
Immediate Spill Response: Isolate the area. Absorb liquids with inert material; sweep solids gently to avoid dust.
Chemical Profile & Hazard Logic (The "Why")
To dispose of this compound safely, one must understand its reactivity profile. This is not merely "chemical waste"; it is a strained electrophile.
Structural Moiety
Chemical Behavior
Disposal Implication
Bromomethyl Group (-CH₂Br)
Primary Alkylating Agent. The carbon-bromine bond is polarized, making the methylene carbon highly electrophilic. It can alkylate DNA/proteins (toxicity) and react violently with nucleophiles.
Must be incinerated at high temperatures. Do not mix with nucleophilic waste (e.g., waste containing high concentrations of amines or thiols) to prevent exothermic polymerization in the drum.
Azetidine Ring
High Ring Strain (~26 kcal/mol). The 4-membered ring is kinetically stable but thermodynamically unstable. Acidic conditions can trigger ring opening.
Avoid mixing with strong acid waste streams. Ring opening releases significant energy (heat), potentially pressurizing waste containers.
Boc Group (tert-Butyloxycarbonyl)
Lipophilicity & Flammability. Adds organic character, making the compound soluble in organic solvents.
Compatible with standard organic waste solvents (DCM, Ethyl Acetate).
H315/H319: Causes skin and serious eye irritation.[1][3][4]
H335: May cause respiratory irritation.[1][3][5][6][7]
Standard Operational Procedure: Disposal
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes laboratory risk.
Step 1: Waste Stream Segregation
Segregate this compound into Halogenated Organic Waste .
Reasoning: The presence of Bromine requires specific incineration protocols (scrubbers) to capture acid gases (HBr) generated during combustion. Non-halogenated streams often lack this filtration, leading to illegal emissions.
Step 2: Preparation for Disposal
Scenario A: Pure Substance (Expired/Unwanted Stock)
Dissolution: Do not dispose of the solid/neat liquid directly if possible. Dissolve the compound in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .
Concentration Target: <10% w/v.
Why: Dilution mitigates the risk of exothermic runaway reactions inside the waste container.
Transfer: Pour the solution into the Halogenated Waste container.
Scenario B: Reaction Mixture
Ensure the reaction is quenched. If unreacted 1-Boc-2-(bromomethyl)azetidine remains, treat the mixture as halogenated waste.
pH Check: Ensure the waste solution is neutral (pH 6-8).
Why: Acidic waste can cleave the Boc group or open the azetidine ring; Basic waste can trigger alkylation.
Step 3: Labeling
The waste tag must explicitly list:
"Halogenated Organic Solvents"
"1-Boc-2-(bromomethyl)azetidine" (Write out the full name; do not use abbreviations like "Boc-Azetidine").
Personal Protective Equipment (PPE) & Handling Guide: 1-Boc-2-(bromomethyl)azetidine
Executive Summary 1-Boc-2-(bromomethyl)azetidine (CAS: 104597-23-9) presents a dual-hazard profile: it is a strained azetidine ring coupled with a reactive alkyl bromide. While often classified as an irritant (H315/H319/...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Boc-2-(bromomethyl)azetidine (CAS: 104597-23-9) presents a dual-hazard profile: it is a strained azetidine ring coupled with a reactive alkyl bromide. While often classified as an irritant (H315/H319/H335), the presence of the bromomethyl moiety classifies it chemically as an alkylating agent .
This guide moves beyond basic compliance, establishing a "Zero-Contamination" protocol designed to protect both the researcher from sensitization and the compound from hydrolysis or degradation.
Chemical Hazard Assessment: The "Why" Behind the Protocol
To handle this compound safely, one must understand its reactivity profile. The safety protocols below are dictated by two structural features:
The Bromomethyl Group (Electrophile): This is a primary alkyl halide. In biological systems, it can act as an alkylating agent, potentially modifying DNA or proteins. This creates a risk of sensitization or long-term toxicity not always reflected in a standard SDS.
The Azetidine Ring (Ring Strain): The 4-membered nitrogenous ring possesses significant ring strain (~26 kcal/mol). While the Boc group stabilizes the amine, the molecule remains susceptible to ring-opening reactions under acidic conditions or high heat.
Critical Implication: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate. Standard "splash protection" is insufficient; barrier integrity is paramount.
PPE Selection Matrix
The following matrix prescribes PPE based on the specific operational state. Note that when in solution, the solvent (often Dichloromethane or THF) dictates the glove breakthrough time, not just the solute.
Safety glasses do not seal against vapors or aerosols.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Fume Hood (Sash at working height)
Prevents inhalation of alkylating dust or solvent vapors.
Body Defense
Lab Coat (Cotton/Poly), Long Sleeves
Lab Coat + Chemical Apron (Tyvek/Rubber)
Protects personal clothing from difficult-to-detect contamination.
*Note on Gloves: If using Double Nitrile for solution work, employ the "Spot-Change" technique: Change outer gloves immediately upon any visual contact with liquid.
Operational Workflow & Decision Logic
The following diagram illustrates the decision-making process for handling 1-Boc-2-(bromomethyl)azetidine, ensuring safety checks are integrated into the workflow.
Figure 1: Decision logic for safe handling, distinguishing between solid-state and solution-phase risks.
Detailed Handling Protocols
A. The "Double-Glove" Technique (Solid Handling)
Donning: Inspect the inner glove (Nitrile, usually blue/purple) for tears. Don the outer glove (Nitrile, contrasting color if possible, e.g., white).
Visual Cue: If the outer glove is compromised or contaminated, the contrasting color makes the breach immediately visible.
Doffing: Remove the outer glove first, turning it inside out. Inspect the inner glove.[2][3] If clean, remove the inner glove; if contaminated, wash hands immediately.
B. Weighing & Transfer[1]
Static Control: Boc-protected amines can be static. Use an antistatic gun or ionizer if available to prevent "flying" powder.
Containment: Weigh inside the fume hood. If the balance is outside, tare the vial, move to the hood, add solid, cap tightly, and return to the balance. Never open the vial outside the hood.
C. Solution Preparation
Solvent Choice: If dissolving in Dichloromethane (DCM), be aware that DCM permeates nitrile gloves in <5 minutes.
Syringe Transfer: Use Luer-lock syringes to prevent needle "pop-off" due to pressure buildup (common with volatile solvents).
Emergency Response & Decontamination
Skin Contact
Immediate Action: Do not wipe. Wiping drives the alkyl bromide deeper into the dermal layer.
Flush: Rinse with copious amounts of water for 15 minutes.
Soap: Use a mild soap (surfactant) to help solubilize the organic residue.
Medical: Seek medical attention. Provide the SDS to the physician, highlighting the alkylating nature of the compound.
Spills (Benchtop)
Evacuate: If the spill is outside the hood (>5 mL), evacuate the immediate area.
PPE Upgrade: Don Silver Shield/Laminate gloves and a respiratory mask (if hood ventilation is insufficient).
Absorb: Use a non-combustible absorbent (vermiculite or sand). Avoid paper towels for large spills as they increase surface area for evaporation.
Clean: Wipe the area with a dilute surfactant solution, followed by water.
Waste Disposal Strategy
Disposal compliance is critical for halogenated compounds to prevent environmental contamination and regulatory fines.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]
PubChem. Compound Summary: Azetidine derivatives and Alkyl Bromides Safety Data.[Link]